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  • Product: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
  • CAS: 1000575-94-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a robust and validated synthetic protocol, detailed spectroscopic analysis, and its strategic applications as a versatile building block for novel therapeutics.

Core Molecular Identity and Physicochemical Profile

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The molecule's architecture is defined by a benzoic acid core functionalized with a nitro group positioned ortho to the carboxylate and a pyrrolidine ring at the para position relative to the nitro group. This specific arrangement of electron-withdrawing (nitro, carboxylic acid) and electron-donating (pyrrolidinyl amine) groups dictates its chemical reactivity and makes it a valuable precursor in organic synthesis.

The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its inclusion often enhances solubility, metabolic stability, and provides a three-dimensional structural element crucial for specific binding interactions with biological targets.[1][2]

Chemical Structure:

Chemical Structure of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (Image generated for illustrative purposes)

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid-
CAS Number Not definitively assigned; often used as an intermediate-
MDL Number MFCD09743727[3]
Molecular Formula C₁₁H₁₂N₂O₄[3]
Molecular Weight 236.23 g/mol [3]
Canonical SMILES C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)[O-]-
InChI InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)-
Melting Point 119-120 °C[3]
Appearance Typically a yellow to orange solid-
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols-

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The most reliable and industrially scalable method for synthesizing 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.

Mechanistic Rationale

The synthesis leverages a 5-halo-2-nitrobenzoic acid, such as 5-bromo-2-nitrobenzoic acid, as the electrophilic substrate. The powerful electron-withdrawing nitro group (-NO₂) located ortho to the halogen leaving group is critical. It serves two functions:

  • Activation: It strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • Stabilization: It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[4][5]

Pyrrolidine acts as the nucleophile, displacing the bromide ion to form the final product. The use of a non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow

This protocol is a self-validating system designed for high yield and purity.

Diagram 1: SₙAr Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve 5-bromo-2-nitrobenzoic acid in a suitable aprotic polar solvent (e.g., DMSO). B Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA). A->B C Add pyrrolidine dropwise to the mixture under inert atmosphere (N₂ or Ar). B->C D Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS. C->D E Cool to room temperature. Quench with water. D->E F Acidify with aq. HCl to precipitate the product. E->F G Filter the solid, wash with water, and dry under vacuum. F->G H Obtain pure 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid G->H Purification (Recrystallization from EtOH/H₂O)

Caption: A step-by-step workflow for the SₙAr synthesis.

Detailed Step-by-Step Methodology

Materials:

ReagentMolar Mass ( g/mol )Molar Equiv.Notes
5-Bromo-2-nitrobenzoic acid246.021.0Limiting Reagent
Pyrrolidine71.121.2 - 1.5Nucleophile
Potassium Carbonate (K₂CO₃)138.212.0 - 2.5Base
Dimethyl Sulfoxide (DMSO)78.13-Solvent (anhydrous)
2M Hydrochloric Acid (HCl)--For acidification
Ethanol (EtOH) / Water--For recrystallization

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.2 eq).

  • Solvation: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Nucleophile Addition: Begin stirring the mixture and add pyrrolidine (1.3 eq) dropwise via syringe over 5-10 minutes. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing ice water (10x the volume of DMSO used).

  • Precipitation: While stirring vigorously, slowly add 2M HCl until the pH of the solution is ~2-3. A yellow-orange precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts and residual DMSO.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

As no public, peer-reviewed spectra are available, this section provides a predictive analysis based on established principles of NMR and IR spectroscopy. This serves as a benchmark for researchers to validate their synthetic product.

Predicted ¹H NMR Spectroscopy

(400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidinyl, and carboxylic acid protons.

  • δ ~13.0 ppm (s, 1H): The carboxylic acid proton (-COOH ). This signal will be broad and may exchange with D₂O.

  • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at C6. This proton is ortho to the strongly electron-withdrawing nitro group, shifting it significantly downfield.

  • δ ~7.2-7.4 ppm (d, 1H): Aromatic proton at C3. This proton is ortho to the carboxylic acid group.

  • δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton at C4. This proton is influenced by both the ortho pyrrolidine and meta nitro group.

  • δ ~3.4-3.6 ppm (t, 4H): Pyrrolidine protons adjacent to the nitrogen atom (-N-CH₂ -).

  • δ ~1.9-2.1 ppm (m, 4H): Pyrrolidine protons beta to the nitrogen atom (-CH₂-CH₂ -CH₂-).

Predicted ¹³C NMR Spectroscopy

(100 MHz, DMSO-d₆)

The carbon spectrum will reflect the electronic environment of each carbon atom.[6]

  • δ ~165-168 ppm: Carboxylic acid carbonyl carbon (C =O).

  • δ ~145-150 ppm: Aromatic carbons C2 and C5, bonded to the nitro and pyrrolidine groups, respectively.

  • δ ~125-135 ppm: Aromatic carbons C1 and C6.

  • δ ~110-120 ppm: Aromatic carbons C3 and C4.

  • δ ~47-50 ppm: Pyrrolidine carbons adjacent to nitrogen (-N-C H₂-).

  • δ ~24-27 ppm: Pyrrolidine carbons beta to nitrogen (-CH₂-C H₂-CH₂-).

Infrared (IR) Spectroscopy
  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1520 & 1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.

  • ~1600 & 1475 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250-1300 cm⁻¹: C-N stretch of the aryl amine.

Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Expected [M-H]⁻ ion at m/z ≈ 235.07.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid are not widely reported, its value lies in its role as a versatile chemical intermediate or "building block." The molecule contains three key functional groups (carboxylic acid, nitro group, secondary amine) that can be selectively modified to build more complex and biologically active molecules.

Diagram 2: Potential Synthetic Utility

G A 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid B Amide Coupling (via -COOH group) A->B C Reduction of Nitro Group (e.g., H₂/Pd-C, SnCl₂) A->C D Bioactive Amides & Peptidomimetics B->D E 2-Amino-5-(pyrrolidin-1-yl) benzoic acid C->E F Formation of Heterocycles (e.g., Benzimidazoles, Benzoxazoles) E->F G Complex Drug Candidates (e.g., Kinase Inhibitors, GPCR Ligands) F->G

Caption: Synthetic pathways originating from the title compound.

  • Amide Synthesis: The carboxylic acid is readily converted into amides by coupling with various amines. This is a cornerstone reaction in medicinal chemistry for creating libraries of compounds to probe structure-activity relationships (SAR).

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline (2-amino-5-(pyrrolidin-1-yl)benzoic acid). This resulting ortho-amino benzoic acid is a classic precursor for the synthesis of important heterocycles like benzimidazoles, quinazolinones, and benzoxazoles, which are core structures in many approved drugs.

  • Scaffold for Bioactive Molecules: The 5-(pyrrolidin-1-yl)phenyl moiety is found in molecules with demonstrated anti-cancer properties. For example, a benzimidazole derivative containing this group, PPTMB, was shown to inhibit prostate cancer cell growth by disrupting tubulin polymerization and activating JNK signaling pathways.[7] This highlights the potential of the scaffold in oncology drug discovery.

The combination of these features makes 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid a strategic starting material for generating molecular diversity and accessing novel chemical matter for screening against a wide range of therapeutic targets.

Safety and Handling

As with all nitroaromatic compounds, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazard Statements (Inferred): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

References

  • Guangzhou Weibo Technology Co., Ltd. 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Product Page. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • ResearchGate. (1998). Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Available at: [Link]

  • PubChem. 2-amino-5-(pyrrolidin-1-yl)benzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. Available at: [Link]

  • Chemical Papers. (1978). Synthesis of 2-(R-benzal)-5-pyrrolidones. Available at: [Link]

  • PubMed. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2017). Biological Activities of Nitro Steroids. Available at: [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available at: [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • Allen Institute. Carry out the following conversions : (i) pnitrotoluene to 2-bromobenzoic acid. Available at: [Link]

  • NIST. Benzoic acid, 2-nitro-. Available at: [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and synthetic organic chemistry. Its molecular structure, featuring a nitro group, a carboxylic acid, and a pyrrolidine moiety, provides a unique combination of electronic and steric properties. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the pyrrolidine ring, a common scaffold in many biologically active compounds, coupled with the electron-withdrawing nature of the nitro group, opens avenues for diverse chemical modifications and explorations of its bioactivity.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, potential applications, and essential safety information.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is crucial for its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₄[2]
Molecular Weight 236.22 g/mol [2]
Appearance Solid[2]
Chemical Structure A benzoic acid ring substituted with a nitro group at the 2-position and a pyrrolidine ring at the 5-position.
Key Functional Groups Carboxylic acid, Nitro group, Tertiary amine (within the pyrrolidine ring)
Solubility Expected to be soluble in polar organic solvents.

The pyrrolidine ring contributes to the molecule's basicity and potential for hydrogen bonding, while the nitro group, being strongly electron-withdrawing, influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid: A Step-by-Step Protocol

The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid can be effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This widely used synthetic method is particularly suitable for aromatic systems activated by electron-withdrawing groups, such as the nitro group in the starting material.[3][4]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile (in this case, pyrrolidine) on an aromatic ring that is substituted with a good leaving group (e.g., a halogen) and an electron-withdrawing group positioned ortho or para to the leaving group.[3] The electron-withdrawing group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

The proposed and logical synthetic pathway for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid initiates from a readily available starting material, 2-chloro-5-nitrobenzoic acid.

G start Starting Material: 2-Chloro-5-nitrobenzoic acid reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Nucleophile: Pyrrolidine reagent->reaction product Final Product: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid reaction->product

Caption: Synthetic workflow for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

Experimental Protocol

This protocol is based on established principles of SNAr reactions and may require optimization for specific laboratory conditions.[3]

Materials and Reagents:

  • 2-Chloro-5-nitrobenzoic acid

  • Pyrrolidine

  • A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

  • A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)

  • Deionized water

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in a suitable volume of DMSO.

    • Add potassium carbonate (2.0-3.0 equivalents) to the solution.

    • Slowly add pyrrolidine (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl to precipitate the product.[5]

    • If the product does not precipitate, perform a liquid-liquid extraction. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts.

    • Wash the combined organic layer with brine to remove residual water.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

    • If necessary, purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid make it a compound of interest for pharmaceutical research.

  • Scaffold for Bioactive Molecules: The pyrrolidine ring is a key component in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][7] This makes 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid an attractive starting point for the synthesis of novel drug candidates.

  • Intermediate in Pharmaceutical Synthesis: Benzoic acid derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[8][9] The functional groups on 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid allow for further chemical transformations, enabling its use as an intermediate in the synthesis of more complex and targeted therapeutic agents.

  • Antimicrobial and Anticancer Research: Nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities.[10] The combination of the nitro group and the pyrrolidine moiety in this molecule suggests that it and its derivatives could be explored for potential therapeutic effects in these areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid and its precursors.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Avoid contact with skin, eyes, and clothing.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a versatile chemical compound with significant potential for application in drug discovery and organic synthesis. Its straightforward synthesis via Nucleophilic Aromatic Substitution, combined with the presence of multiple functional groups, makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of novel therapeutic agents and other advanced materials.

References

  • BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5184.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. RSC Medicinal Chemistry, 12(9), 1475-1498.
  • National Center for Biotechnology Information. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Fisher Scientific. (2025).
  • Royal Society of Chemistry. (2019). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 6(12), 1956-1960.
  • ResearchGate. (1996). Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Journal of Food Protection, 59(11), 1163-1166.
  • International Union of Crystallography. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
  • CDH Fine Chemical. (n.d.).
  • National Center for Biotechnology Information. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. British Journal of Pharmacology, 160(7), 1677–1689.
  • Sigma-Aldrich. (2025).
  • Journal of Pharmaceutical Research International. (2017). Biological Activities of Nitro Steroids.
  • Bentham Science. (2018). Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. Letters in Organic Chemistry, 15(5), 352-358.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 235-244.
  • National Center for Biotechnology Information. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. ChemistryOpen, 6(4), 459–470.
  • Royal Society of Chemistry. (2022).
  • The Royal Society of Chemistry. (n.d.).
  • Autech Industry. (2026).
  • ResearchGate. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy, 41(10), 1219-1231.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. PubChem.

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Foundational

"2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Introduction 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a bespoke chemical entity of significant interest within contempo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Precursors of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Introduction

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a bespoke chemical entity of significant interest within contemporary drug discovery and medicinal chemistry. Its molecular architecture, featuring a nitro-activated aromatic ring coupled with a pyrrolidine moiety and a carboxylic acid group, presents a versatile scaffold for the synthesis of more complex molecules.[1] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in numerous FDA-approved drugs, valued for its ability to increase three-dimensional complexity and explore pharmacophore space effectively.[2][3][4] This guide provides a detailed examination of the primary synthetic precursors and the underlying chemical principles governing the formation of this target molecule, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNA r)

The principal and most efficient pathway to 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid hinges on the Nucleophilic Aromatic Substitution (SNA r) mechanism.[5] This reaction is not typically feasible on an unactivated benzene ring. However, the presence of a strongly electron-withdrawing group, such as the nitro group (-NO2), positioned ortho or para to a suitable leaving group (typically a halogen), dramatically alters the ring's electronic landscape.

Causality of the SNA r Mechanism: The nitro group powerfully delocalizes the negative charge of the aromatic ring through resonance, stabilizing the transient, negatively charged intermediate known as a Meisenheimer complex.[5] This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction kinetically favorable. In this synthesis, pyrrolidine acts as the nucleophile, displacing a halogen atom at the C-5 position of a 2-nitrobenzoic acid derivative. The reaction proceeds via a two-step addition-elimination sequence.[6][7][8][9]

The general reaction scheme is as follows:

Caption: General scheme for SNA r synthesis.

Part 1: Synthesis of Key Precursors: 5-Halo-2-Nitrobenzoic Acids

The selection and synthesis of the 5-halo-2-nitrobenzoic acid precursor is the most critical phase of the overall process. The choice of halogen (F, Cl, Br) influences reactivity, cost, and availability.

Synthesis of 2-Chloro-5-Nitrobenzoic Acid

This precursor is commonly synthesized via the nitration of o-chlorobenzoic acid.[10] Controlling the reaction conditions is paramount to maximize the yield of the desired 5-nitro isomer and minimize the formation of other isomers, such as 2-chloro-3-nitrobenzoic acid.[11][12]

Experimental Protocol: Nitration of o-Chlorobenzoic Acid [11][13][14]

  • Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (96-98%). The typical weight ratio of sulfuric acid to o-chlorobenzoic acid is 3.5:1 to 4.5:1.[11][13]

  • Dissolution: Cool the sulfuric acid in an ice-salt bath to below 10°C (ideally 0°C).[12][14] Slowly add o-chlorobenzoic acid while stirring to ensure complete dissolution.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution, ensuring the internal temperature is strictly maintained between 0-10°C.[12]

  • Reaction: After the addition is complete, continue stirring the mixture at the controlled temperature for at least 2 hours.[13] Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, a mixture of nitro isomers, will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

Purification: Isomer Separation via Alkaline Dissolution [11][15]

  • Transfer the crude solid to a beaker and add water (approx. 3.5-4.5 times the weight of the crude product).

  • Heat the suspension to 60-70°C with stirring.

  • Slowly add a liquid alkali solution (e.g., NaOH) dropwise until the pH reaches 7.5. The acidic isomers will dissolve to form their sodium salts.

  • Add activated carbon for decolorization and filter the hot solution to remove impurities.

  • Transfer the filtrate to an acid precipitation reactor and gradually add an acid (e.g., 50% nitric acid or HCl) until the pH reaches 2.[13] The 2-chloro-5-nitrobenzoic acid will precipitate selectively.

  • Filter the purified product, wash with cold water, and dry under vacuum. This process can yield a product with a purity of ≥99.5%.[11]

Synthesis of 5-Bromo-2-Nitrobenzoic Acid

This precursor offers an alternative to the chloro-derivative and can be synthesized from different starting materials.

Method A: Nitration of 2-Bromobenzoic Acid [16]

This method is direct and analogous to the synthesis of the chloro-derivative.

Experimental Protocol:

  • Setup: Cool a mixture of concentrated sulfuric acid (e.g., 25 mL) and concentrated nitric acid (e.g., 12 mL) in an ice bath.

  • Addition: Slowly add 2-bromobenzoic acid (e.g., 9.90 g, 49.3 mmol) to the cold acid mixture, keeping the temperature below 5°C.

  • Reaction: Stir the reaction for 1 hour, maintaining the low temperature.

  • Workup: Pour the reaction mixture into a beaker containing ice water.

  • Isolation: Collect the white solid product via vacuum filtration and dry thoroughly. This method reports a high yield of 96%.[16]

Method B: Oxidation of 2-Nitro-5-bromotoluene [17]

This two-step route begins with 5-bromo-toluene, which is first nitrated and then oxidized.

Experimental Protocol:

  • Nitration: Add 5-bromo-toluene dropwise to a mixed acid solution, maintaining the temperature between 45-55°C. After a 2-hour reaction period, the resulting 2-nitro-5-bromo-toluene is isolated.

  • Oxidation: Heat the 2-nitro-5-bromo-toluene with water to 50°C. Add a 5% potassium permanganate solution and maintain the temperature.

  • Workup: After the reaction, remove the precipitate (manganese dioxide) by filtration. Acidify the filtrate with hydrochloric acid to a pH < 1.

  • Isolation: Collect the precipitated 5-bromo-2-nitrobenzoic acid by filtration and dry.

Comparison of Halogenated Precursors for SNA r

The choice of the leaving group (halogen) is a critical decision based on a trade-off between reactivity and cost.

PrecursorRelative Reactivity in SNA rGeneral Availability & CostKey Considerations
5-Fluoro-2-nitrobenzoic acid Highest (F is the most electronegative)Generally higher costThe C-F bond is strong, but the high electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the nucleophilic attack.
5-Chloro-2-nitrobenzoic acid IntermediateWidely available, moderate costA good balance between reactivity and cost, making it a common choice in industrial applications.[10]
5-Bromo-2-nitrobenzoic acid LowestReadily available, cost-effectiveAlthough less reactive, it is still an effective precursor and a valuable building block in chemical synthesis.[18][19][20]

Part 2: Final Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

With the halogenated precursor in hand, the final step is the SNA r reaction with pyrrolidine. The excess amine can often serve as both the nucleophile and the base to neutralize the hydrogen halide byproduct.[5]

Generalized Experimental Protocol:

  • Setup: In a microwave-safe reaction vial or a round-bottom flask equipped with a reflux condenser, add the 5-halo-2-nitrobenzoic acid (1.0 equivalent).

  • Reagents: Add a suitable solvent such as Dimethyl Sulfoxide (DMSO). Add pyrrolidine (typically 3.0-5.0 equivalents).

  • Reaction:

    • Conventional Heating: Heat the mixture to a temperature between 80-120°C and monitor by TLC.

    • Microwave-Assisted: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture for 5-30 minutes at 80-120°C.[5][12]

  • Workup: After cooling, dilute the reaction mixture with water.

  • Isolation: Acidify the aqueous solution with an acid like 1 M HCl to a pH of approximately 3-4. The desired product, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the collected solid with cold water and dry it under a vacuum. If further purification is needed, recrystallization from a solvent such as ethanol can be performed.[12]

Visualized Synthesis Workflow

The following diagram illustrates the primary pathways for synthesizing the target compound from commercially available starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Precursors cluster_final Final Product o_chloro o-Chlorobenzoic Acid chloro_nitro 2-Chloro-5-nitrobenzoic Acid o_chloro->chloro_nitro Nitration bromo_benzoic 2-Bromobenzoic Acid bromo_nitro 5-Bromo-2-nitrobenzoic Acid bromo_benzoic->bromo_nitro Nitration final_product 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid chloro_nitro->final_product + Pyrrolidine (SNAr) bromo_nitro->final_product + Pyrrolidine (SNAr) pyrrolidine Pyrrolidine pyrrolidine->final_product

Sources

Exploratory

An In-depth Technical Guide to the Medicinal Chemistry Potential of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

This guide provides a comprehensive technical overview of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. We will explore its synthetic pathway, delve into its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. We will explore its synthetic pathway, delve into its potential as an anticancer and antimicrobial agent, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Molecule of Untapped Potential

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is an aromatic carboxylic acid containing a nitro group and a pyrrolidine moiety. While direct research on this specific compound is limited, its structural components are well-represented in a multitude of biologically active molecules. The nitrobenzoic acid scaffold is a known pharmacophore with applications in the development of anticancer and antibacterial agents.[1][2] Similarly, the pyrrolidine ring is a ubiquitous feature in many natural products and synthetic drugs, contributing to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The strategic combination of these two pharmacophores in a single molecule presents an exciting opportunity for the discovery of novel therapeutic agents. This guide will, therefore, extrapolate from the known properties of its constituent parts to propose a research and development pathway for this promising compound.

Synthesis and Chemical Properties

A plausible and efficient synthetic route for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism involves the displacement of a leaving group on an aromatic ring by a nucleophile.[5] The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) positioned ortho or para to the leaving group, is crucial as it stabilizes the intermediate Meisenheimer complex, thereby activating the ring for nucleophilic attack.[5]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with pyrrolidine. The chlorine atom serves as a good leaving group, and the ortho-nitro group provides the necessary activation for the SNAr reaction to proceed.

Synthetic Pathway cluster_reactants Reactants reagent1 2-Chloro-5-nitrobenzoic acid reaction SNAr Reaction (e.g., DMSO, heat) reagent1->reaction + reagent2 Pyrrolidine reagent2->reaction product 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid byproduct HCl reaction->product reaction->byproduct

Caption: Proposed synthetic pathway for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol for Synthesis

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Pyrrolidine

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in DMSO.

  • Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

Data to be Collected:

ParameterExpected Data
Yield Quantitative measurement of the final product
Melting Point To assess purity
¹H and ¹³C NMR To confirm the chemical structure
Mass Spectrometry To confirm the molecular weight
Infrared Spectroscopy To identify functional groups

Potential Medicinal Chemistry Applications

The unique combination of a nitrobenzoic acid and a pyrrolidine moiety suggests that 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid could exhibit a range of biological activities. Based on existing literature for related compounds, we propose investigating its potential as an anticancer and antimicrobial agent.

Anticancer Potential

Rationale: Nitrobenzoic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1] The nitro group can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, leading to DNA damage and cell death. The pyrrolidine scaffold is also a common feature in many anticancer agents and can contribute to target binding and pharmacokinetic properties.[3]

Proposed In Vitro Screening Workflow:

Anticancer Screening Workflow start 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid cytotoxicity Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HeLa, A549) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle conclusion Evaluate Anticancer Potential apoptosis->conclusion cell_cycle->conclusion

Caption: A streamlined workflow for the in vitro evaluation of the anticancer potential of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

Detailed Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

Rationale: Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and lipids.[6] Pyrrolidine derivatives have also been reported to possess antimicrobial properties.[7][8] Therefore, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a promising candidate for antimicrobial screening.

Proposed In Vitro Screening Workflow:

Antimicrobial Screening Workflow start 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid initial_screen Initial Screening (Agar Disc Diffusion) (e.g., S. aureus, E. coli) start->initial_screen mic_determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) initial_screen->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination conclusion Evaluate Antimicrobial Efficacy mbc_determination->conclusion

Caption: A systematic workflow for assessing the in vitro antimicrobial activity of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

  • Compound Preparation: Prepare a series of twofold dilutions of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

While direct experimental data for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is not yet available, a thorough analysis of its constituent pharmacophores strongly suggests its potential as a valuable scaffold in medicinal chemistry. The proposed synthetic route via SNAr is robust and should be readily achievable. The outlined in vitro screening protocols provide a clear and logical path for the evaluation of its potential anticancer and antimicrobial activities.

Future research should focus on the successful synthesis and characterization of this molecule, followed by the proposed biological evaluations. Should promising activity be identified, further studies could include lead optimization through the synthesis of analogues, in vivo efficacy studies in animal models, and detailed mechanistic investigations to elucidate its mode of action at the molecular level. The exploration of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid and its derivatives could lead to the discovery of novel and effective therapeutic agents.

References

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Googleapis.com.
  • 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications - Benchchem.
  • 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry.
  • Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol - Benchchem.
  • Synthesis of 2-(R-benzaI)-5-pyrrolidones - Chemical Papers.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.
  • p-nitrobenzoic acid: chemical properties and applications - ChemicalBook.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI.
  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents.
  • 2-Nitrobenzoic acid 552-16-9 wiki - Guidechem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | CymitQuimica.
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central.
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
  • cas 19555-48-7: 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid - CymitQuimica.
  • (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
  • "m-Nitrobenzoic Acid: Properties, Applications, and Safety Information" - Chemiis.
  • (PDF) Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - ResearchGate.
  • NITROBENZOIC ACID - Ataman Kimya.
  • The Role of Pyrrolidine Derivatives in Modern Pharmaceuticals.
  • Benzoic acid, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitro- - ChemBK.
  • 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem.

Sources

Protocols & Analytical Methods

Method

"2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" synthesis protocol

Application Note: High-Efficiency Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid . This scaffold serves as a critical intermediate in the development of pharmaceuticals, particularly in the synthesis of antibacterial agents and kinase inhibitors where the benzoic acid moiety functions as a solubilizing group or a pharmacophore anchor.

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) , leveraging the strong electron-withdrawing nature of the ortho-nitro group to activate the para-halogen position.[1] This guide prioritizes regiochemical fidelity, ensuring the exclusive formation of the 5-substituted isomer by selecting the correct starting material: 5-chloro-2-nitrobenzoic acid .

Scientific Principles & Retrosynthesis

Mechanistic Rationale ( )

The target molecule is synthesized via the displacement of a chloride leaving group by pyrrolidine.[1]

  • Substrate: 5-Chloro-2-nitrobenzoic acid.

  • Activation: The nitro group at position 2 is para to the chlorine at position 5. Through resonance, the nitro group stabilizes the negative charge in the intermediate Meisenheimer complex , significantly lowering the activation energy for nucleophilic attack.

  • Regioselectivity: The carboxylic acid group at position 1 is meta to the leaving group and exerts a mild inductive electron-withdrawing effect (-I), which further aids the reaction but does not compete for substitution.

Critical Isomer Control

Researchers must distinguish between two commercially available precursors to avoid isomeric errors:

  • Correct Precursor: 5-Chloro-2-nitrobenzoic acid

    
     Yields 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid  (Target).
    
  • Incorrect Precursor: 2-Chloro-5-nitrobenzoic acid

    
     Yields 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (Impurity/Wrong Target).
    

Chemical Pathway Visualization

The following diagram illustrates the reaction pathway and the stabilization of the transition state.

SNAr_Mechanism Start Precursor: 5-Chloro-2-nitrobenzoic acid Complex Intermediate: Meisenheimer Complex (Stabilized by p-NO2) Start->Complex Nucleophilic Attack (Rate Limiting) Reagent Reagent: Pyrrolidine (Excess) Reagent->Complex Product Target: 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid Complex->Product Aromatization (Fast) Byproduct Byproduct: HCI (Neutralized) Complex->Byproduct

Figure 1: Reaction pathway demonstrating the


 mechanism where the p-nitro group activates the C-Cl bond for displacement by pyrrolidine.

Experimental Protocol

Materials & Reagents
ComponentCAS No.RolePurity Grade
5-Chloro-2-nitrobenzoic acid 2516-96-3Substrate>98%
Pyrrolidine 123-75-1Nucleophile>99% (Anhydrous)
Ethanol (EtOH) 64-17-5SolventAbsolute
Hydrochloric Acid (1M) 7647-01-0PrecipitationACS Reagent
Water 7732-18-5Solvent/WashDeionized
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Chloro-2-nitrobenzoic acid (5.0 g, 24.8 mmol).

  • Add Ethanol (50 mL). Note: The starting material may not fully dissolve at room temperature.

  • Add Pyrrolidine (6.2 mL, 74.4 mmol, 3.0 eq) dropwise over 5 minutes.

    • Expert Insight: The first equivalent of pyrrolidine will deprotonate the carboxylic acid to form the carboxylate salt. The second equivalent acts as the nucleophile. The third equivalent acts as a base scavenger for the HCl generated.

Step 2: Reaction & Monitoring

  • Heat the mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours . The solution should turn deep yellow/orange, indicating the formation of the amino-nitro species.

  • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid.

    • Start Material Rf: ~0.4 (Streaks due to acid).

    • Product Rf: ~0.3 (Distinct yellow spot).

    • Completion: Disappearance of the UV-active starting material spot.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotary Evaporator) to approximately 20% of the original volume.

  • Dilute the residue with Water (50 mL) . The mixture will be homogeneous (pyrrolidinium salt of the product).

  • Slowly acidify with 1M HCl to pH 3–4 while stirring vigorously.

    • Observation: The product will precipitate as a yellow/orange solid.

  • Stir the slurry in an ice bath (0–5°C) for 30 minutes to maximize yield.

Step 4: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 20 mL) to remove pyrrolidine hydrochloride salts.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Optional Recrystallization: If purity is <98% by HPLC, recrystallize from minimal hot Ethanol/Water (9:1).

Process Workflow & Decision Logic

Workflow Start Start: 5-Cl-2-NO2-Benzoic Acid Dissolve Dissolve in EtOH + 3.0 eq Pyrrolidine Start->Dissolve Reflux Reflux 80°C (4-6 hrs) Dissolve->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No Concentrate Concentrate & Dilute with Water Check->Concentrate Yes Acidify Acidify to pH 3 (HCl) Concentrate->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Dry Dry (Vac Oven 50°C) Filter->Dry

Figure 2: Operational workflow from reagent addition to final isolation.

Analytical Validation

Upon isolation, the product must be validated against the following criteria:

ParameterExpected ResultMethod
Appearance Yellow to Orange PowderVisual
Melting Point >200°C (Decomp.)[2]Capillary MP

H NMR (DMSO-

)

13.0 (s, 1H, COOH), 8.1 (d, 1H, Ar-H3), 7.2 (s, 1H, Ar-H6), 6.8 (d, 1H, Ar-H4), 3.4 (m, 4H, Pyr), 2.0 (m, 4H, Pyr)
400 MHz NMR
LC-MS (ESI-) [M-H]

= 235.2 m/z
LC-MS

Note on NMR: The proton ortho to the nitro group (H3) will be the most deshielded doublet. The proton ortho to the pyrrolidine (H6 and H4) will show significant upfield shifts compared to the starting material due to the electron-donating nature of the amine.

Troubleshooting & Optimization

  • Issue: Low Yield / Oily Product

    • Cause: Incomplete acidification or presence of residual DMF (if used as solvent).

    • Solution: Ensure pH is strictly adjusted to 3–4. If oil forms, scratch the flask walls with a glass rod to induce nucleation or sonicate.

  • Issue: Incomplete Reaction

    • Cause: Old pyrrolidine (absorbed water/CO2) or insufficient temperature.

    • Solution: Use freshly distilled pyrrolidine. If using Ethanol, switch to DMF or DMSO and heat to 100°C to accelerate the

      
       kinetics.
      
  • Safety Warning:

    • Nitro-benzoic acids can be energetic. Avoid heating dry solids above their melting points.

    • Pyrrolidine is corrosive and flammable. Handle in a fume hood.

References

  • PubChem. (n.d.).[3] 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 24, 2023, from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved October 24, 2023, from [Link]

  • Axsyn. (n.d.). Benzoic acid, 5-nitro-2-(1-pyrrolidinyl)- Product Data. (Included for isomeric comparison). Retrieved October 24, 2023, from [Link]

Sources

Application

Application Note: Optimized SNAr Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid

This Application Note is structured to provide a comprehensive, technical guide for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid . It moves beyond generic instructions to address the specific mechanistic and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid . It moves beyond generic instructions to address the specific mechanistic and practical challenges of this SNAr transformation.

Executive Summary & Strategic Analysis

The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid relies on the principles of Nucleophilic Aromatic Substitution (SNAr).[1] The reaction involves the displacement of a leaving group (LG) at the C5 position of a 2-nitrobenzoic acid scaffold by pyrrolidine.

Key Mechanistic Insight: The success of this reaction is driven by the 2-nitro group . In the 5-halo-2-nitrobenzoic acid precursor, the nitro group is positioned para to the leaving group (C5). Through resonance, the nitro group stabilizes the negative charge of the transition state (Meisenheimer complex), significantly lowering the activation energy.

Critical Consideration – The Carboxylate Effect: Because the starting material is a carboxylic acid, the first equivalent of base (or excess pyrrolidine) will deprotonate the carboxylic acid to form a carboxylate anion (–COO⁻) .

  • Impact: The carboxylate group is electron-donating via induction, which slightly deactivates the ring toward nucleophilic attack compared to the ester or free acid forms.

  • Solution: High temperature and/or a superior leaving group (Fluorine) are recommended to overcome this deactivation.

Comparison of Precursors
FeatureRoute A: 5-Fluoro Precursor Route B: 5-Chloro Precursor
CAS Number 7304-32-72516-96-3
Reactivity High (F is highly electronegative, stabilizing the intermediate).Moderate (Cl is a poorer LG in SNAr due to weaker induction).
Conditions Mild heating (50–70°C), shorter times.Higher heating (80–110°C), longer times.
Cost Higher material cost.Low cost (Ideal for bulk scale-up).
Recommendation Discovery/Medicinal Chemistry (mg to g scale).Process Chemistry (kg scale).

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction logic, including the critical intermediate salt formation and the mandatory acidic workup to recover the free acid.

SNAr_Pathway Start 5-Halo-2-nitrobenzoic Acid (Precursor) Deprot Step 1: Deprotonation (Formation of Carboxylate Salt) Start->Deprot + Pyrrolidine (Base) Meisenheimer Step 2: Meisenheimer Complex (Rate-Determining Step) Deprot->Meisenheimer Nucleophilic Attack Elimination Step 3: Elimination of Halide (Aromatization) Meisenheimer->Elimination - Halide Salt Intermediate: Benzoate Salt Species Elimination->Salt Workup Step 4: Acidic Workup (HCl) (Reprotonation) Salt->Workup + 1M HCl Product Target: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Workup->Product Precipitation

Figure 1: Logical flow of the SNAr synthesis, highlighting the salt intermediate handling.

Experimental Protocols

Protocol A: High-Efficiency Synthesis (5-Fluoro Route)

Recommended for rapid library generation or when high purity is paramount.

Reagents:

  • Substrate: 5-Fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Pyrrolidine (2.5 – 3.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Workup: 1M HCl

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrobenzoic acid (1.0 g, 5.4 mmol) in Ethanol (10 mL).

  • Addition: Add Pyrrolidine (1.15 g, 1.34 mL, 16.2 mmol) dropwise. Note: An exotherm may occur as the amine salt forms.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove excess ethanol and pyrrolidine.

    • Dissolve the residue in water (15 mL). The solution will be basic (pH > 10) due to the carboxylate and excess amine.

    • Acidification: Slowly add 1M HCl while stirring until pH reaches ~2–3.

    • Observation: The product, 2-nitro-5-(pyrrolidin-1-yl)benzoic acid, will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove pyrrolidinium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Protocol B: Cost-Effective Scale-Up (5-Chloro Route)

Recommended for bulk synthesis where cost is the primary driver.

Reagents:

  • Substrate: 5-Chloro-2-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Pyrrolidine (3.0 equiv) or Pyrrolidine (1.1 equiv) + K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Workup: Ice-water precipitation

Procedure:

  • Setup: In a reaction vessel, suspend 5-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) in DMF (50 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (13.7 g, 99.2 mmol). Stir for 10 minutes.

  • Nucleophile Addition: Add Pyrrolidine (4.1 mL, 50 mmol).

    • Note: Using K₂CO₃ allows you to use near-stoichiometric amounts of the more expensive pyrrolidine, rather than using it as the solvent/base.

  • Reaction: Heat to 100°C for 12–16 hours. The chloride is a poorer leaving group, requiring higher energy.

  • Quench: Pour the hot reaction mixture into Ice Water (300 mL).

  • Acidification: Adjust the pH of the aqueous slurry to pH 2–3 using concentrated HCl.

  • Purification:

    • Filter the precipitate.[2]

    • Recrystallization:[3] If the product contains unreacted starting material, recrystallize from Ethanol/Water (9:1).

Analytical Data & Validation

To ensure the trustworthiness of the synthesized compound, compare your results against these expected parameters:

ParameterExpected Value/ObservationNotes
Appearance Yellow to Orange solidTypical for nitro-aniline derivatives.
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, COOH)Confirms free acid (not salt/ester).
¹H NMR (Aromatic) Doublet (C3-H), Doublet of doublets (C4-H), Doublet (C6-H)Coupling pattern confirms 1,2,5-substitution.
MS (ESI) [M+H]⁺ or [M-H]⁻Check for m/z corresponding to MW ~236.2.
Solubility Soluble in DMSO, DMF, dilute base. Poor in Water, Hexanes.Acidification is required for precipitation.

Troubleshooting Guide

Issue 1: Low Yield / No Precipitation upon Acidification

  • Cause: The product may be forming a zwitterion or is slightly water-soluble.

  • Fix: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the organic layer (MgSO₄) and evaporate.

Issue 2: Presence of Starting Material (Protocol B)

  • Cause: Incomplete displacement of the Chloride.

  • Fix: Increase temperature to 120°C or switch solvent to DMSO (higher dielectric constant stabilizes the intermediate). Alternatively, add a catalytic amount of KI (Finkelstein-like activation).

Issue 3: Oil formation instead of Solid

  • Cause: Impurities or residual solvent.

  • Fix: Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Precursor Synthesis (5-Chloro-2-nitrobenzoic acid): PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved February 2, 2026. Link

  • Fluorinated Precursors in SNAr: Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid Product Information. Retrieved February 2, 2026. Link

  • General Protocol for Amination of Nitro-Benzoic Acids: BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol (Analogous Methodology). Link

  • SNAr Kinetics & Solvent Effects: Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? NIH/PubMed. Link

Sources

Method

Title: Rapid and Efficient Microwave-Assisted Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid via Nucleophilic Aromatic Substitution

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a valuable bu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the principles of microwave-assisted organic synthesis (MAOS) to achieve a rapid, high-yield, and clean transformation. By employing a catalyst-free and solvent-free approach, this method aligns with the tenets of Green Chemistry, offering significant advantages over conventional heating methods.[1][2] We will delve into the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism, provide a detailed, step-by-step experimental protocol, outline critical safety considerations, and present expected outcomes. This guide is designed to be a self-validating system for researchers, ensuring reproducibility and a thorough understanding of the reaction's causality.

Introduction: The Power of Microwave-Assisted Synthesis

The quest for efficiency, sustainability, and speed in chemical synthesis is a driving force in modern drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, frequently reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[3][4][5] This technique utilizes microwave energy to produce efficient "in-core" heating of the reactants, a stark contrast to the slower, often inefficient, surface heating of conventional methods.[6] The result is a rapid, uniform, and highly controlled heating environment that can accelerate reaction rates dramatically.[7]

The synthesis of N-substituted nitroanthranilic acid derivatives is of significant interest due to their potential as pharmaceutical building blocks.[8][9] The target molecule, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note details a protocol that is not only highly efficient but also environmentally conscious, utilizing a solvent-free methodology that minimizes chemical waste, a key principle of Green Chemistry.[2][6]

Scientific Rationale and Reaction Mechanism

The synthesis proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[10] This reaction is particularly effective for aryl halides or other substrates bearing a suitable leaving group and strong electron-withdrawing groups positioned ortho or para to that leaving group.[11][12]

Causality of Experimental Choices:

  • Starting Material: We select 5-chloro-2-nitrobenzoic acid as the substrate. The chlorine atom serves as an excellent leaving group.

  • Activating Group: The nitro group (-NO₂) at the ortho position (C2) is a powerful electron-withdrawing group. Its presence is critical as it polarizes the aromatic ring, making the carbon atom attached to the chlorine (C5) highly electrophilic and susceptible to attack by a nucleophile.[10]

  • Mechanism: The reaction is a two-step addition-elimination process.[11]

    • Addition: The nucleophile, pyrrolidine, attacks the electron-deficient carbon at C5, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The strong electron-withdrawing nitro group helps to stabilize this intermediate by delocalizing the negative charge.[11]

    • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.

  • Microwave Irradiation: Polar molecules, such as the reagents in this reaction, absorb microwave energy efficiently, leading to rapid and uniform heating. This accelerates the rate of reaction far beyond what is achievable with conventional heating, often resulting in cleaner reactions with fewer side products.[6] A catalyst-free approach is possible due to the high temperatures and pressures achievable in a sealed-vessel microwave reactor.[8][9]

Caption: SNAr reaction mechanism for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar microwave-assisted amination reactions.[8][9]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
5-Chloro-2-nitrobenzoic acid201.56≥98%Sigma-Aldrich, etc.
Pyrrolidine71.12≥99%Sigma-Aldrich, etc.
Dichloromethane (DCM)84.93ACS GradeFisher Scientific, etc.
Hydrochloric Acid (HCl)36.461 M aq. solutionVWR, etc.
Anhydrous Sodium Sulfate142.04ACS GradeVWR, etc.
Equipment
Dedicated Microwave SynthesizerCEM, Biotage, Anton Paar, etc.
10 mL Microwave Reaction VialManufacturer-specific
Magnetic Stir Bar
Standard Glassware
Rotary Evaporator
Safety Precautions: A Self-Validating System
  • Dedicated Equipment: This synthesis must be performed in a laboratory-grade microwave synthesizer specifically designed for chemical reactions. DO NOT use a domestic (kitchen) microwave oven. [13] Laboratory systems are equipped with essential safety features, including simultaneous temperature and pressure monitoring and control, which are absent in domestic ovens.[3][13]

  • Pressure Hazard: Reactions in sealed vessels at high temperatures generate significant pressure. Always use the appropriate reaction vials and caps rated for the temperatures and pressures expected. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total vial volume).

  • Chemical Hazards: 5-Chloro-2-nitrobenzoic acid is an irritant. Pyrrolidine is flammable and corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thermal Hazard: The reaction vial will be hot after irradiation. Allow the vessel to cool to a safe temperature (<50 °C) before handling.

  • Exothermic Potential: Nitro-containing compounds can be thermally unstable.[13] While this specific reaction is generally well-behaved under controlled microwave conditions, it is crucial to monitor the reaction profile, especially during scaling up.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-chloro-2-nitrobenzoic acid (e.g., 201.6 mg, 1.0 mmol, 1.0 equiv).

  • Nucleophile Addition: Add pyrrolidine (e.g., 125 µL, 106.7 mg, 1.5 mmol, 1.5 equiv).

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the following reaction parameters (Note: these may require optimization depending on the specific instrument):

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (instrument controls power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.

  • Work-up:

    • Open the cooled vial and add 10 mL of dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 10 mL) to remove excess pyrrolidine.

    • Wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Data Presentation and Expected Results

The following table summarizes the typical parameters and expected outcomes for this synthesis, based on analogous reactions.[8][9]

ParameterValue
Substrate5-Chloro-2-nitrobenzoic acid
NucleophilePyrrolidine
Stoichiometry (Substrate:Nucleophile)1.0 : 1.5
SolventNone (Neat)
Temperature120 °C
Reaction Time (Hold)15 minutes
Expected Yield (Isolated)>90%
AppearanceYellow to orange solid

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation - Weigh 5-chloro-2-nitrobenzoic acid - Add pyrrolidine to vial B 2. Microwave Reaction - Seal vial - Irradiate at 120 °C for 15 min A:s->B:n C 3. Work-up & Extraction - Dissolve in DCM - Wash with 1M HCl & Brine B:s->C:n D 4. Drying & Isolation - Dry over Na₂SO₄ - Concentrate via Rotovap C:s->D:n E 5. Purification - Recrystallize from Ethanol/Water D:s->E:n F 6. Product Characterization - NMR, MS, MP E:s->F:n

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.[3][5] The catalyst-free and solvent-free protocol is robust, high-yielding, and aligns with the principles of Green Chemistry, making it an attractive alternative to conventional synthetic routes.[1][2] By understanding the underlying SNAr mechanism and adhering to the detailed safety and experimental protocols, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

  • Title: Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions Source: ResearchGate URL: [Link]

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Advances URL: [Link]

  • Title: Microwave-Assisted Green Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-nitrobenzoic acid Source: PrepChem.com URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Publications URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Research & Reviews: A Journal of Pharmaceutical Science URL: [Link]

  • Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]

  • Title: Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool Source: Juniper Publishers URL: [Link]

  • Title: Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid Source: The Journal of Organic Chemistry URL: [Link]

  • Title: MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY Source: RASĀYAN Journal of Chemistry URL: [Link]

Sources

Application

Application Note: Purification of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid by Column Chromatography

Abstract & Introduction The purification of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid presents a classic challenge in organic synthesis: separating a highly polar, amphoteric "push-pull" chromophore from unreacted amines a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid presents a classic challenge in organic synthesis: separating a highly polar, amphoteric "push-pull" chromophore from unreacted amines and inorganic salts. This molecule features an electron-withdrawing nitro group and an electron-donating pyrrolidine ring, creating a highly conjugated system that is prone to strong adsorption on silica gel.

This guide outlines a robust purification strategy. While standard flash chromatography is detailed, we emphasize a chemically intelligent workup as the primary purification step, reserving chromatography for final polishing. This approach minimizes solvent waste and maximizes yield.

Chemo-Physical Profile & Separation Logic[1]

Understanding the analyte is the prerequisite for successful separation.

FeatureChemical CharacteristicChromatographic Implication
Acidic Moiety Carboxylic Acid (

)
Critical: Will deprotonate on neutral silica, causing severe peak tailing (streaking) and irreversible adsorption. Solution: Mobile phase must be acidified.
Basic Moiety Pyrrolidine NitrogenAlthough conjugated to the aromatic ring (aniline-like), it retains polarity. It contributes to low

values in non-polar solvents.
Chromophore Nitro-Amine ConjugationThe compound is a "push-pull" system, likely exhibiting a strong Yellow to Orange color. UV detection is highly sensitive (254 nm and visible range).
Solubility AmphiphilicSoluble in DCM, EtOAc, DMSO, MeOH. Poor solubility in Hexanes/Heptane.

Pre-Chromatography: The "Self-Validating" Workup

Expert Insight: Do not load the crude reaction mixture directly onto a column. The excess pyrrolidine (used in


 synthesis) will drag on the column and co-elute. Use the acid-base properties to your advantage.
Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (aq). The product converts to its carboxylate salt and dissolves; neutral organic impurities remain insoluble.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or DCM.

    • Discard the organic layer (contains unreacted starting materials and non-acidic byproducts).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH

    
     2-3.
    
    • The target acid will precipitate as a yellow/orange solid.

  • Filtration/Extraction: Filter the solid. If no precipitate forms (due to high polarity), extract the now-acidic aqueous layer with EtOAc.

  • Drying: Dry over

    
     and concentrate.
    
    • Result: This material is often >90% pure. Column chromatography is now only needed for removing trace isomers or hydrolysis byproducts.

Method A: Normal Phase Flash Chromatography (Standard)

If the extraction yields <98% purity, proceed with Flash Chromatography.

Experimental Setup
  • Stationary Phase: Spherical Silica Gel, 20–40 µm (High Surface Area).

  • Cartridge Loading: Solid Load is mandatory. Dissolve sample in minimal DCM/MeOH, adsorb onto Celite or silica (1:3 ratio), and dry under vacuum. Liquid loading will cause band broadening due to solubility issues in the starting mobile phase.

  • Mobile Phase A: Dichloromethane (DCM) + 1% Acetic Acid.

  • Mobile Phase B: Methanol (MeOH) + 1% Acetic Acid.

    • Note: Acetic acid suppresses ionization of the carboxylic acid, sharpening the peak shape.

Gradient Table
Time / CV (Column Volumes)% Mobile Phase B (MeOH/AcOH)Description
0 – 2 CV0%Isocratic hold to elute non-polar grease.
2 – 10 CV0%

5%
Shallow gradient to elute nitro-impurities.
10 – 15 CV5%

15%
Product Elution Window. Expect a yellow band.
15 – 20 CV15%

100%
Flush column.
Detection
  • UV: Monitor at 254 nm and 365 nm (or visible range 400-450 nm).

  • TLC Visualization: Silica plates.[1] Eluent: 5% MeOH in DCM + 3 drops AcOH .

    • Without AcOH in the TLC jar, the spot will stay at the baseline.

Method B: Reverse Phase (C18) Polishing

For pharmaceutical grade purity (>99.5%), Reverse Phase (RP) is superior because it separates based on hydrophobicity without the strong silanol interactions of normal phase silica.

Experimental Setup
  • Stationary Phase: C18 (Octadecyl) functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Protocol[1]
  • Equilibration: 5% B for 2 CV.

  • Ramp: 5% to 60% B over 12 CV.

  • Elution: The product typically elutes between 30-45% ACN depending on the exact column chemistry.

  • Workup: Evaporate ACN, then lyophilize the remaining water to obtain a fluffy yellow powder.

Visualization of Workflow

The following diagram illustrates the decision logic for purifying acidic nitro-aromatics.

PurificationLogic Start Crude Reaction Mixture (2-Nitro-5-(pyrrolidin-1-yl)benzoic acid) Extraction Acid-Base Extraction (1. Dissolve in NaOH 2. Wash w/ EtOAc 3. Acidify w/ HCl) Start->Extraction Remove bulk amine CheckPurity Check Purity (NMR/HPLC) Extraction->CheckPurity Pure Final Product >98% Purity CheckPurity->Pure Success Impure Purity < 95% Contains Isomers/Salts CheckPurity->Impure Needs Polish Decision Solubility Check Impure->Decision Flash Normal Phase Flash (DCM/MeOH + 1% AcOH) Flash->Pure Reverse Reverse Phase (C18) (H2O/ACN + 0.1% FA) Reverse->Pure Decision->Flash Soluble in DCM Decision->Reverse High Polarity/Water Soluble

Figure 1: Decision tree for the purification of amphoteric benzoic acid derivatives.

Troubleshooting & Optimization

IssueCauseCorrective Action
Broad/Streaking Peaks Acidic protons interacting with silica silanols.Add Acid: Ensure 1% Acetic Acid or Formic Acid is in both Mobile Phase A and B.
Product Elutes at Solvent Front Solvent system too polar (e.g., too much MeOH).Switch to Hexane/Ethyl Acetate + 1% AcOH . Start with 20% EtOAc.
Product Retained Indefinitely Formation of insoluble salts inside the column.Ensure the sample was not loaded as a salt (e.g., sodium benzoate form). Acidify the sample before loading.
Co-elution with Pyrrolidine Incomplete reaction workup.Perform the Acid-Base extraction (Section 3) again. Amine salts stay in water; the product acid extracts into organics at low pH.

References

  • Biotage Application Note. "Strategies for Flash Chromatography: Separating Polar Compounds." Biotage.com.

  • National Institutes of Health (NIH). "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides." (Demonstrates similar pyrrolidine/acid handling). NCBI Bookshelf.

  • BenchChem Protocols. "Synthesis and Purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol derivatives." BenchChem.[1]

  • Journal of Organic Chemistry. "Purification of Benzoic Acid Derivatives on Silica Gel." (General principles of acid chromatography).

Sources

Method

Application Note: Cytotoxicity Assessment of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid via MTT Assay

Introduction & Scope This application note details the standardized protocol for assessing the cytotoxic potential of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid using the MTT assay. This compound, characterized by a benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the standardized protocol for assessing the cytotoxic potential of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid using the MTT assay. This compound, characterized by a benzoic acid core functionalized with a nitro group and a pyrrolidine ring, presents specific physicochemical challenges—primarily solubility and potential optical interference—that standard "kit" protocols often overlook.

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells (NAD(P)H-dependent cellular oxidoreductase enzymes).[1][2][3] This protocol is optimized to prevent false positives caused by the chemical reduction of MTT by the nitro-moiety and to ensure compound solubility in aqueous culture media.

Pre-Assay Critical Considerations

Physicochemical Properties & Solubility[1][4]
  • Challenge: The benzoic acid moiety provides some polarity, but the nitro and pyrrolidine groups contribute to a lipophilic profile. Direct dissolution in cell culture media (pH 7.4) may result in micro-precipitation, leading to "spiky" data.

  • Vehicle Selection: Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for the stock solution.

  • Stability: Nitro-aromatic compounds are generally stable but can be light-sensitive.[1] All stock preparation should be performed under low-light conditions.

Optical Interference (The "Nitro" Factor)

Nitro-containing compounds can sometimes absorb light in the lower visible spectrum (yellow/orange).[1] While the MTT readout is at 570 nm (purple), high concentrations of the compound may contribute to background absorbance. Furthermore, certain chemical environments can trigger non-enzymatic reduction of MTT by nitro-compounds.[1]

  • Requirement: You must include a Compound Interference Control (CIC) —wells containing the compound and MTT reagent without cells.[3][4]

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Test Compound 2-Nitro-5-(pyrrolidin-1-yl)benzoic acidCytotoxicity target
MTT Reagent 5 mg/mL in PBS (0.22 µm filtered)Tetrazolium substrate
Solvent (Stock) DMSO (Dimethyl Sulfoxide), sterile, cell-culture gradeCompound solubilization
Solubilization Buffer 100% DMSO or SDS-HClDissolving formazan crystals
Positive Control Triton X-100 (0.1%) or Doxorubicin (1 µM)Validate assay sensitivity
Culture Medium Phenol-red free (Preferred)Avoids colorimetric background

Experimental Workflow

The following diagram outlines the critical path for the assay, highlighting the parallel control tracks required for data integrity.

MTT_Workflow Start Day 0: Cell Seeding (5k-10k cells/well) Adhesion 24h Incubation (Cell Adhesion) Start->Adhesion Treatment Day 1: Treatment (Add Compound) Adhesion->Treatment Stock Stock Prep (DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilution->Treatment Control Compound Interference Control (No Cells) Dilution->Control Check Intrinsic Abs Incubation Incubation (24h - 72h) Treatment->Incubation MTT_Add Day 3: Add MTT (Final: 0.5 mg/mL) Incubation->MTT_Add Crystal Formazan Formation (3-4h @ 37°C) MTT_Add->Crystal Solubilize Solubilization (DMSO) Crystal->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Control->Read

Figure 1: Workflow for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid cytotoxicity assessment, including the critical interference control loop.

Detailed Protocol

Phase 1: Stock Preparation[1]
  • Weighing: Weigh ~5-10 mg of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

  • Dissolution: Dissolve in 100% DMSO to achieve a 100 mM Stock Solution . Vortex vigorously.

    • Note: If turbidity persists, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells (e.g., HeLa, A549, or HepG2) in the exponential growth phase.

  • Dilute cell suspension to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete medium.

  • Seed into a 96-well clear-bottom plate.

    • Perimeter Rule: Fill outer wells with PBS to prevent evaporation (edge effect). Use inner 60 wells for data.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 3: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Prepare a "High Standard" (e.g., 200 µM) by diluting the 100 mM stock into culture medium.

    • Critical: Ensure final DMSO concentration is ≤ 0.5% .

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions in a separate sterile tube or plate.

  • Treatment:

    • Remove old media from the cell plate (carefully, do not disturb the monolayer).

    • Add 100 µL of the diluted compound to the Test Wells .

    • Add 100 µL of vehicle-containing medium (DMSO matched) to Vehicle Control Wells .

    • Add 100 µL of diluted compound to Interference Control Wells (empty wells, no cells).

  • Incubate for 24, 48, or 72 hours.

Phase 4: MTT Assay (Day 2/3)
  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL) to each well (final conc: 0.45 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Observation: Check under a microscope.[2][4] Healthy cells will contain dark purple intracellular crystals.

  • Solubilization:

    • Carefully aspirate the media (do not suck up the crystals).

    • Add 100 µL of 100% DMSO to each well.

    • Agitate on a plate shaker for 15 minutes at room temperature.

  • Measurement: Measure absorbance (OD) at 570 nm .

    • Optional: Measure at 650 nm (reference) and subtract from 570 nm to correct for plastic/fingerprints.

Data Analysis & Interpretation

Correction for Interference

Before calculating viability, you must correct for the compound's intrinsic absorbance or non-enzymatic reduction of MTT.



If


 is similar to the blank (media only), the compound does not interfere, and this step can be simplified to blank subtraction.
Percent Viability Calculation

[1]
IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1] Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin to determine the IC50.[1]

Concentration (µM)Raw OD (570nm)Interference ODCorrected OD% Viability
0 (Vehicle) 1.2000.0451.155100%
1.0 1.1500.0461.10495.6%
10.0 0.8000.0500.75064.9%
100.0 0.2000.085*0.1159.9%

*Note: Higher interference OD at high concentrations indicates the compound absorbs light or reduces MTT slightly.

Troubleshooting & Optimization

  • Precipitation: If you see crystals before adding MTT, the compound has crashed out.

    • Solution: The concentration is too high for the media. Re-check the LogP. You may need to lower the max concentration or use a different solubilizing agent (though DMSO is best for MTT).

  • High Background in Control Wells:

    • Cause: The nitro group might be reducing MTT.[3]

    • Solution: Wash cells with PBS before adding the MTT reagent to remove the extracellular compound. This removes the "2-Nitro..." compound from the well, leaving only the cells to reduce the MTT.

  • Edge Effect: Outer wells show high variance.

    • Solution: Do not use the outer 36 wells; fill them with PBS.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays.[2][3][4][5][6][7][8][9] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. [Link]

  • PubChem. (2023).[1] Compound Summary: Nitrobenzoic acid derivatives.[10] National Library of Medicine. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Antimicrobial Activity Testing of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Introduction: The Rationale for Investigation The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Benzoic acid and its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in food and pharmaceuticals.[1] The incorporation of a nitro group can enhance the biological activity of aromatic compounds, a feature seen in several existing antimicrobial drugs.[2] Furthermore, the pyrrolidine ring is a common scaffold in medicinal chemistry, known to interact with various biological targets.[3][4]

The compound 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid integrates these three key moieties: a benzoic acid backbone, an electron-withdrawing nitro group, and a pyrrolidine substituent. This unique combination presents a compelling hypothesis for potential antimicrobial activity. However, to the best of our knowledge, the antimicrobial profile of this specific molecule has not been formally reported.

This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid. It is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of novel chemical entities. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[5][6]

Compound Profile: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

PropertyValueSource
IUPAC Name 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid-
Molecular Formula C₁₁H₁₂N₂O₄[7]
Molecular Weight 236.23 g/mol [7]
CAS Number 1000575-94-9[8]
Appearance Typically a solid at room temperature[7]
Solubility Expected to be soluble in polar organic solvents like DMSO and alcohols.[7]

Safety Precautions: Handling Nitroaromatic Compounds

As a nitroaromatic compound, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid requires careful handling. Nitro compounds can be toxic and may cause skin, eye, and respiratory irritation.[9] Some are potentially carcinogenic.[9]

General Handling:

  • Always handle the compound in a well-ventilated chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

  • Avoid inhalation of dust or aerosols.[9]

  • Prevent contact with skin and eyes.[12] In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[12]

  • Keep the compound away from heat, sparks, and open flames.[12][13]

Spill and Waste Disposal:

  • In case of a spill, follow the procedures outlined in your institution's Chemical Safety Manual.

  • Dispose of waste containing the compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow for Antimicrobial Activity Assessment

The following diagram outlines the systematic approach to evaluating the antimicrobial properties of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, from initial screening to determining its bactericidal or bacteriostatic nature.

Antimicrobial_Testing_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quantitative Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation Compound_Prep Prepare Compound Stock Solution Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion MIC_Test Broth Microdilution (Determine MIC) Compound_Prep->MIC_Test Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Test Disk_Diffusion->MIC_Test If active MBC_Test MBC Assay (Determine MBC) MIC_Test->MBC_Test Data_Analysis Analyze Results (MIC, MBC, Zone Diameters) MBC_Test->Data_Analysis Classification Classify Activity (Bactericidal vs. Bacteriostatic) Data_Analysis->Classification

Sources

Method

Application Note: NPB-1, a Novel Fluorogenic Probe for Visualizing Nitroreductase Activity in Hypoxic Cancer Cells

Introduction: Unveiling Hypoxia with a Targeted Chemical Probe The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which is a critical factor in cancer progression, metastasis, and resistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Hypoxia with a Targeted Chemical Probe

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which is a critical factor in cancer progression, metastasis, and resistance to therapy. Hypoxic cells upregulate specific enzymes to adapt to these conditions, among which are nitroreductases (NTRs).[1][2][3] These enzymes, largely absent in healthy, oxygenated tissues, represent a unique biomarker for identifying hypoxic zones within solid tumors. The development of chemical probes that can selectively report on NTR activity is therefore a powerful strategy for cancer diagnosis and for evaluating the efficacy of hypoxia-activated prodrugs.[3][4]

Here, we introduce NPB-1 (Nitro-Pyrrolidinyl-Benzoate-1) , a novel fluorogenic probe designed for the sensitive and selective detection of NTR activity in living cells. NPB-1 utilizes "2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" as a highly specific recognition motif for NTR. This core is conjugated to a bright fluorophore, whose emission is initially silenced by the potent fluorescence-quenching effect of the ortho-nitro group.[5][6][7][8] Upon enzymatic reduction of the nitro group to an amine by NTR, the quenching is relieved, leading to a significant "turn-on" of fluorescence, allowing for direct visualization of enzyme activity. This application note provides a comprehensive guide to the synthesis, characterization, and application of NPB-1 for imaging NTR activity in cancer cell lines.

Principle of Detection: A "Turn-On" Mechanism

The functionality of NPB-1 is based on a well-established photo-physical principle: intramolecular fluorescence quenching. The electron-withdrawing nitroaromatic group acts as an efficient quencher, suppressing the fluorescence of the appended dye.[5][6] The catalytic activity of nitroreductase in the presence of the cofactor NADH reduces the nitro group (-NO₂) to an electron-donating amino group (-NH₂). This conversion disrupts the quenching mechanism, restoring the fluorophore's emission and resulting in a strong, detectable signal that is directly proportional to NTR activity.

G cluster_0 NPB-1 Probe (Non-Fluorescent) cluster_1 Activated Probe (Fluorescent) Recognition_Moiety 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Fluorophore_Quenched Fluorophore (Quenched) Recognition_Moiety->Fluorophore_Quenched Amide Bond Reduced_Moiety 2-Amino-5-(pyrrolidin-1-yl)benzoic acid Fluorophore_Active Fluorophore (Emitting Light) Reduced_Moiety->Fluorophore_Active Amide Bond NPB-1 Probe (Non-Fluorescent)->Activated Probe (Fluorescent) Nitroreductase (NTR) + NADH Fluorescence_Signal Fluorescence Signal Activated Probe (Fluorescent)->Fluorescence_Signal Detection

Figure 1: Mechanism of NPB-1 activation by Nitroreductase (NTR).

Materials and Protocols

Synthesis of NPB-1 Probe

The NPB-1 probe is synthesized through a straightforward and robust amide coupling reaction between the recognition moiety, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, and an amine-functionalized fluorophore. Here, we use Rhodamine B cadaverine as an example due to its excellent photostability and bright emission in the visible spectrum.

Materials:

  • 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

  • Rhodamine B cadaverine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[9][10]

  • N-Hydroxysuccinimide (NHS)[9][10]

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.[9][10]

  • Coupling Reaction: In a separate flask, dissolve Rhodamine B cadaverine (1.1 eq) in anhydrous DMF and add triethylamine (2.0 eq). Add this solution dropwise to the activated ester from step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (gradient elution, 2-10% methanol in DCM) to yield the pure NPB-1 probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G reagents 1. Dissolve Benzoic Acid, EDC, NHS in DMF activation 2. Stir for 4h at RT (Activation) reagents->activation coupling 3. Add Amine-Fluorophore + TEA activation->coupling reaction 4. Stir overnight at RT coupling->reaction workup 5. Aqueous Work-up & Extraction with DCM reaction->workup purification 6. Silica Gel Chromatography workup->purification product Pure NPB-1 Probe purification->product

Figure 2: Workflow for the synthesis of the NPB-1 probe.

In Vitro Assay for Nitroreductase Activity

This protocol validates the "turn-on" response of NPB-1 in the presence of recombinant NTR.

Materials:

  • NPB-1 probe stock solution (1 mM in DMSO)

  • Recombinant Nitroreductase (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents: Prepare a 100 µM NADH solution in PBS. Prepare serial dilutions of the NTR enzyme in PBS.

  • Set up Reactions: In a 96-well plate, add the following to a final volume of 200 µL:

    • NPB-1 probe (final concentration 10 µM)

    • NADH (final concentration 100 µM)

    • Varying concentrations of NTR enzyme

    • Control wells: include reactions without NTR and without NADH.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at time points (e.g., 0, 15, 30, 60 minutes) using a plate reader. (Excitation/Emission wavelengths should be optimized for the specific fluorophore, e.g., ~550 nm / ~580 nm for Rhodamine B).

  • Data Analysis: Plot fluorescence intensity versus time for each NTR concentration.

Component Probe Only Probe + NADH Probe + NTR Probe + NADH + NTR
Relative Fluorescence Units (RFU) at 60 min 105 ± 8112 ± 10150 ± 158500 ± 250

Table 1: Expected results from the in vitro NTR assay, demonstrating the requirement of both enzyme and cofactor for probe activation.

Live Cell Imaging of Hypoxia-Induced NTR Activity

This protocol details the application of NPB-1 for imaging NTR activity in cultured cancer cells. A549 lung cancer cells and HeLa cervical cancer cells are suitable models known to exhibit increased NTR activity under hypoxia.[1][2]

Materials:

  • A549 or HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • NPB-1 probe stock solution (1 mM in DMSO)

  • Hoechst 33342 nuclear stain

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) or chemical inducer (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and TRITC/Rhodamine)

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Induction of Hypoxia:

    • Normoxic Control: Keep one set of cells in the standard incubator (21% O₂).

    • Hypoxic Group: Place another set of cells in a hypoxia chamber for 12-24 hours to induce NTR expression.[3]

  • Probe Loading:

    • Dilute the NPB-1 stock solution in serum-free medium to a final concentration of 10 µM.

    • Remove the culture medium from the cells, wash once with PBS, and add the NPB-1 loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Counterstaining:

    • Remove the probe solution and wash the cells twice with warm PBS.

    • Add complete culture medium. For nuclear visualization, add Hoechst 33342 (1 µg/mL) and incubate for 10 minutes.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.[11][12]

    • Capture images in the blue channel (Hoechst) and the red channel (NPB-1).

    • Use identical imaging parameters (e.g., exposure time, gain) for both normoxic and hypoxic samples to allow for direct comparison.

Expected Results: Cells cultured under hypoxic conditions are expected to show a significantly brighter red fluorescence signal compared to their normoxic counterparts, indicating higher NTR activity. The Hoechst stain will confirm the presence and location of cells in the field of view.

G cluster_conditions cluster_results start Seed Cells on Glass-Bottom Dish normoxia Normoxia (21% O₂) start->normoxia hypoxia Hypoxia (1% O₂) for 12-24h start->hypoxia loading Load Cells with 10 µM NPB-1 Probe (30-60 min) normoxia->loading hypoxia->loading wash Wash with PBS & Add Fresh Medium loading->wash stain Counterstain with Hoechst 33342 wash->stain image Fluorescence Microscopy Imaging stain->image result_normoxia Low Fluorescence Signal image->result_normoxia result_hypoxia High Fluorescence Signal image->result_hypoxia

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Small Scaffolds Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Small Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It screens small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[3][4] The core principle is that these smaller fragments can explore chemical space more effectively and, once a binding event is confirmed, serve as highly promising starting points for optimization into potent, drug-like candidates.[2]

This guide focuses on the potential application of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid as a valuable fragment in FBDD campaigns. Its unique combination of a rigid aromatic core, a hydrogen-bonding carboxylic acid, a versatile pyrrolidine moiety, and a chemically reactive nitro group presents a compelling scaffold for probing the binding sites of various protein targets.

Molecular Profile of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

This fragment possesses a distinct set of chemical features that make it an attractive candidate for an FBDD library. The interplay of its constituent parts offers multiple potential interaction points with a protein target.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₄[5]
Molecular Weight236.22 g/mol [5][6]
AppearanceSolid[6][7]
Key Functional GroupsCarboxylic Acid, Nitro Group, Pyrrolidine (tertiary amine)[7]

The carboxylic acid can act as a hydrogen bond donor and acceptor, while the nitro group provides a strong electron-withdrawing feature and potential for hydrogen bonding.[7] The pyrrolidine ring, a common scaffold in medicinal chemistry, adds a three-dimensional character to the otherwise planar benzoic acid core.[8]

Proposed Synthesis and Purification Protocol

A plausible synthetic route to 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[9] This method is predicated on the activation of an aromatic ring towards nucleophilic attack by a strong electron-withdrawing group, such as the nitro group.[9]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid from a suitable halogenated precursor.

Materials:

  • 5-Bromo-2-nitrobenzoic acid

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2-nitrobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in a Fragment-Based Drug Discovery Campaign

The utility of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid can be realized in a typical FBDD workflow, which involves fragment library screening, hit validation, and hit-to-lead optimization.[10][11]

FBDD Workflow Overview

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Target Target Selection & Protein Production Screening Biophysical Screening (NMR, SPR, X-ray) Target->Screening Library Fragment Library (including title compound) Library->Screening Validation Hit Validation (Dose-response, Orthogonal Assays) Screening->Validation Structural Structural Biology (X-ray, Cryo-EM) Validation->Structural SAR Structure-Activity Relationship (SAR) Structural->SAR Optimization Fragment Growing/ Linking/Merging SAR->Optimization Lead Lead Compound Optimization->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify binding of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid to a target protein immobilized on an SPR sensor chip.

Materials:

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid stock solution in DMSO

  • Control fragments (known non-binders and, if available, known binders)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding.

  • Fragment Preparation: Prepare a dilution series of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Screening:

    • Inject the prepared fragment solutions over the immobilized target surface and a reference flow cell.

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU indicates a binding event.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

    • Analyze the resulting sensorgrams to determine the binding affinity (K_D), and the association (k_a) and dissociation (k_d) rates.

Protocol 3: Hit Validation and Structural Characterization using X-ray Crystallography

Objective: To confirm the binding mode of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid to the target protein.

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

    • Soaking: If protein crystals are already available, soak them in a cryoprotectant solution containing the fragment for a defined period.

  • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Binding Mode Analysis: Analyze the resulting electron density map to visualize the binding pose of the fragment in the protein's active or allosteric site. Identify key interactions such as hydrogen bonds, and π-stacking.[12]

From Hit to Lead: The Path Forward

Once a binding mode is established, the 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid fragment serves as a starting point for optimization. The nitro group, for instance, can be chemically modified. It can be reduced to an amine, which can then be functionalized to explore the surrounding binding pocket and improve affinity and selectivity.[13] Similarly, the pyrrolidine ring can be modified to optimize van der Waals interactions.

Potential Optimization Strategies

Optimization_Strategies cluster_vectors Growth Vectors Start 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid Hit Nitro Nitro Group (Reduction to Amine -> Amide formation) Start->Nitro Vector 1 Carboxylic Carboxylic Acid (Esterification, Amidation) Start->Carboxylic Vector 2 Pyrrolidine Pyrrolidine Ring (Substitution on ring) Start->Pyrrolidine Vector 3 Lead Optimized Lead Compound Nitro->Lead Carboxylic->Lead Pyrrolidine->Lead

Caption: Potential vectors for chemical elaboration of the initial fragment hit.

Conclusion

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid represents a fragment with high potential for FBDD campaigns. Its structural features provide multiple handles for interaction with protein targets and for subsequent chemical optimization. The protocols outlined here provide a framework for synthesizing this fragment and utilizing it in a systematic drug discovery workflow, from initial screening to structural characterization and lead optimization.

References

  • Google Patents. Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

  • Chemical Papers. Synthesis of 2-(R-benzaI)-5-pyrrolidones. [Link]

  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Royal Society of Chemistry. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. [Link]

  • Wiley Online Library. Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • PubChem. 2-amino-5-(pyrrolidin-1-yl)benzoic acid. [Link]

  • PMC. Concepts and Core Principles of Fragment-Based Drug Design. [Link]

  • PubMed. Fragment-based drug discovery-the importance of high-quality molecule libraries. [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • MDPI. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

  • PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • YouTube. Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of "2-Nitro-5-(pyrrolidin-1-yl)benzoic acid"

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification & Isolation of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Introduction This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification & Isolation of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Introduction

This guide addresses the specific purification challenges associated with 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1000575-94-9).[1] This compound is a classic "push-pull" chromophore, featuring an electron-donating pyrrolidine ring para to an electron-withdrawing nitro group.[1]

While the synthesis via Nucleophilic Aromatic Substitution (


) is generally robust, the amphoteric nature of the reagents creates a specific set of isolation pitfalls—most notably the formation of persistent salts with unreacted pyrrolidine.

This document serves as an interactive troubleshooting center.

Module 1: The "Sticky Oil" Phenomenon (Salt Removal)

User Issue: "I concentrated my reaction mixture, but instead of a solid, I obtained a viscous, dark orange oil that refuses to crystallize. NMR shows significant pyrrolidine peaks."

Technical Diagnosis: You have likely isolated the pyrrolidinium carboxylate salt , not the free acid. Pyrrolidine is a strong base (


), while your product is a relatively strong organic acid (

due to the ortho-nitro effect).[1] These two form a tight ion pair that is soluble in organic solvents and water, preventing crystallization.

Troubleshooting Protocol: To break this salt, you must exploit the massive basicity difference between the free pyrrolidine impurity and the weakly basic aniline-nitrogen in your product.

Step-by-Step Resolution:

  • Dissolution: Dissolve the crude oil in a basic aqueous solution (0.5 M NaOH). The high pH (>12) ensures the product is deprotonated (soluble carboxylate) and the pyrrolidine impurity is neutral.

  • Organic Wash (Critical): Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Why? At pH 12, the neutral pyrrolidine partitions into the organic layer. The product remains in the aqueous layer.

  • Acidification: Cool the aqueous layer to

    
     and slowly acidify with 1M HCl to pH 2–3.
    
    • Why? This protonates the carboxylate (

      
      ), causing the product to precipitate.
      
    • Note: The nitrogen on the product ring is para to the nitro group and delocalized; it is too weakly basic to protonate at pH 2, so the product remains neutral and insoluble.

  • Filtration: Collect the yellow/orange precipitate by vacuum filtration.

WorkupLogic Start Crude Reaction Mixture (Contains Product + Excess Pyrrolidine) BaseStep Add 0.5M NaOH (pH > 12) Start->BaseStep Partition Partitioning Event BaseStep->Partition OrgLayer Organic Layer Wash (Contains Impurity: Neutral Pyrrolidine) Partition->OrgLayer Extracts Impurities AqLayer Aqueous Layer (Contains Product: Carboxylate Anion) Partition->AqLayer Retains Product AcidStep Acidify to pH 2-3 with HCl AqLayer->AcidStep Precipitate Final Product Precipitates (Free Acid Form) AcidStep->Precipitate Waste Filtrate Waste (Salts) AcidStep->Waste

Figure 1: Acid-Base workup logic to selectively remove highly basic amine impurities.[1]

Module 2: Recrystallization & Purity

User Issue: "My product is solid but looks brown/tarry rather than the expected bright yellow/orange. Melting point is depressed."

Technical Diagnosis: The brown color typically arises from oxidized byproducts of the


 reaction (Meisenheimer complex degradation) or trace polymerization of nitro-aromatics.

Recommended Solvent Systems: The "Push-Pull" nature of the molecule gives it moderate solubility in polar organics but low solubility in water.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 5:1 to 3:1Excellent Dissolve in hot EtOH; add hot water until turbid.[1] Cool slowly.
Acetonitrile / Water 4:1Good Better for removing more lipophilic tars.[1]
Acetic Acid / Water 1:1Specific Use only if the product is stubbornly insoluble.

The "Charcoal" Trick: If the brown color persists after one recrystallization:

  • Dissolve crude solid in boiling Ethanol.

  • Add Activated Carbon (5% by weight).[1]

  • Stir at reflux for 5 minutes.

  • Filter hot through a Celite pad.[1]

  • Proceed with water addition for crystallization.[1][2][3][4]

Module 3: Chromatographic Tailing (HPLC/LCMS)

User Issue: "I am trying to assess purity via HPLC, but the peak tails severely, making integration inaccurate."

Technical Diagnosis: This is a classic problem with benzoic acid derivatives. The carboxylic acid moiety interacts with residual silanol groups (


) on the silica stationary phase, leading to peak broadening and tailing.

Optimization Guide:

  • Mobile Phase Modifier: You must use an acidic modifier to suppress the ionization of the carboxylic acid.

    • Standard: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA).[1]

    • Effect: Keeps the COOH protonated (neutral), reducing interaction with the stationary phase.

  • Column Choice: Use a C18 column with "end-capping" (e.g., Zorbax Eclipse or Waters XBridge) to minimize silanol activity.[1]

Reaction Pathway Visualization:

ReactionPath SM 5-Fluoro-2-nitrobenzoic acid (Electrophile) Complex Meisenheimer Intermediate SM->Complex + Pyrrolidine, Heat Reagent Pyrrolidine (Nucleophile) Reagent->Complex Product 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid Complex->Product - F⁻ Byproduct HF (Neutralized by Base) Complex->Byproduct

Figure 2: Nucleophilic Aromatic Substitution (


) pathway.[1] The nitro group at C2 activates the C5 position (para) for attack.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography (Silica Gel) to purify this? A: Yes, but it is challenging due to the streaking of the carboxylic acid. If you must use a column:

  • Use DCM:Methanol (95:[1]5) as the eluent.

  • Add 1% Acetic Acid to the mobile phase. This is non-negotiable; without it, the product will streak from the baseline to the solvent front.

Q: Why is the pKa of this benzoic acid lower than unsubstituted benzoic acid? A: Unsubstituted benzoic acid has a pKa of ~4.2. In your molecule, the 2-Nitro group is electron-withdrawing (inductive and resonance effects) and is located ortho to the carboxylic acid.[1] This stabilizes the carboxylate anion significantly, lowering the pKa to approximately 2.5–3.0 [1].

Q: Is the product light sensitive? A: Nitro-aromatics with amino substituents are often sensitive to UV light, which can cause slow oxidation (darkening).[1] Store the purified solid in amber vials or wrapped in foil.

References

  • pKa Data for Benzoic Acid Derivatives. Organic Chemistry Data. (Accessed 2024).[1][5] The ortho-nitro group significantly increases acidity compared to the parent benzoic acid. Link

  • Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol (Analogous Chemistry).

    
     mechanism on nitro-activated rings using pyrrolidine. Link[1]
    
  • Recrystallization of Nitrobenzoic Acids. University of Rochester, Dept of Chemistry. General protocols for solubility and solvent selection for nitro-functionalized aromatic acids. Link

  • Removal of Excess Amines. Organic Syntheses. Techniques for removing secondary amines like pyrrolidine from reaction mixtures using acid-base extraction.[1] Link

Sources

Optimization

Technical Support Center: Reaction Monitoring for 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid

Synthesis Monitoring Reference ID: TSC-2N5P-HPLC-01 Executive Summary & Reaction Context The Challenge: Monitoring the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid typically involves a Nucleophilic Aromatic Subst...

Author: BenchChem Technical Support Team. Date: February 2026


 Synthesis Monitoring
Reference ID:  TSC-2N5P-HPLC-01

Executive Summary & Reaction Context

The Challenge: Monitoring the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid typically involves a Nucleophilic Aromatic Substitution (


) reaction where pyrrolidine displaces a halogen (usually chloride or fluoride) on a 5-halo-2-nitrobenzoic acid precursor.

Chemical Logic for Detection:

  • Starting Material (SM): 5-Chloro-2-nitrobenzoic acid (or similar).[1][2] Colorless to pale yellow. Absorbs primarily in the UV region (<300 nm).

  • Product (P): 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid. The para-relationship between the electron-donating pyrrolidine nitrogen and the electron-withdrawing nitro group creates a strong "push-pull" charge transfer system. Expect a significant bathochromic shift (yellow/orange color), allowing for selective detection in the visible range (~350–450 nm) alongside standard UV monitoring.

Critical Method Parameters (CMP)

The following method is designed to separate the highly polar starting material from the amphoteric product while suppressing the ionization of the carboxylic acid moiety.

Table 1: HPLC Method Specifications
ParameterSpecificationRationale
Column C18 (L1), End-capped, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)End-capping reduces silanol interactions with the pyrrolidine nitrogen, preventing peak tailing.
Mobile Phase A 0.1%

in Water (pH ~2.2)
Low pH suppresses carboxylic acid ionization (

), ensuring retention on C18.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3][4]
Column Temp 30°CSlight elevation improves mass transfer and peak symmetry.
Detection Ch 1: 254 nm (Universal) Ch 2: 380 nm (Product Specific)254 nm detects the benzene ring/nitro group. 380 nm selectively detects the "push-pull" product, simplifying yield calculation.
Gradient Time (min) | %B 0.0 | 10 8.0 | 90 10.0 | 90 10.1 | 10 15.0 | 10A steep gradient is required. The polar SM elutes early; the lipophilic product elutes later.

Experimental Workflow: Sampling & Quenching

Proper sample preparation is critical to stop the reaction and prevent "ghost peaks" from the reaction matrix (often DMF or DMSO).

ReactionMonitoring Reaction Reaction Mixture (SM + Pyrrolidine + Base) Sampling Aliquot Withdrawal (50 µL) Reaction->Sampling t = x hr Quench Acidic Quench (950 µL 0.1% H3PO4:ACN 50:50) Sampling->Quench Stop reaction Filter Filtration (0.22 µm PTFE) Quench->Filter Remove salts HPLC HPLC Injection Filter->HPLC

Figure 1: Standardized sampling workflow to ensure kinetic accuracy.

Step-by-Step Protocol:
  • Aliquot: Withdraw 50 µL of the reaction mixture.

  • Quench: Immediately dispense into a vial containing 950 µL of Quench Buffer (50:50 Water/ACN with 0.1%

    
    ).
    
    • Why? The acid neutralizes the excess pyrrolidine and base (

      
      ), halting the 
      
      
      
      reaction immediately.
  • Vortex: Mix for 10 seconds.

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for heterogeneous basic mixtures).

  • Inject: 5–10 µL onto the HPLC.

Troubleshooting Guide (FAQ)

Q1: My Product peak is tailing significantly ( ). Why?

Root Cause: Secondary interaction between the pyrrolidine nitrogen and residual silanols on the silica column. Solution:

  • Check pH: Ensure Mobile Phase A is pH < 3.0. This protonates the amine, but more importantly, it suppresses silanol ionization (

    
     vs 
    
    
    
    ).
  • Add Modifier: If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the nitrogen and sharpening the peak.

  • Column Health: Older columns lose end-capping. Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP).

Q2: I see a "Ghost Peak" at the solvent front. Is this my Starting Material?

Analysis:

  • Starting Material (SM): Usually elutes at

    
     (early, but retained).
    
  • Ghost Peak (

    
    ):  Likely the reaction solvent (DMF/DMSO) or the excess Pyrrolidine.
    Verification Test:  Inject a blank of pure DMF/DMSO. If the peak matches, it is the solvent. Inject a standard of pure Pyrrolidine; it often elutes in the void volume or as a broad smear due to lack of UV chromophore (low absorbance at 254 nm).
    
Q3: The retention times are shifting between runs.

Root Cause: pH instability or Temperature fluctuation. Solution:

  • Buffering: Simple acidification (0.1% acid) has low buffer capacity. If shifts persist, use 20 mM Phosphate Buffer (pH 2.5) instead of simple acidified water.

  • Equilibration: This method requires 5–10 column volumes of re-equilibration (Step 5 in the gradient table) because the column must strip the organic layer and re-protonate the surface. Ensure the "Post-Time" or equilibration step is at least 5 minutes.

Diagnostic Decision Tree

Use this logic flow to resolve resolution issues between the Starting Material (SM) and Product (P).

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckRT Check Retention Times Start->CheckRT EarlyElution Both peaks elute early (k' < 1) CheckRT->EarlyElution CoElution Peaks overlap in middle of gradient CheckRT->CoElution Fix1 Decrease Initial %B (Start at 5%) EarlyElution->Fix1 Fix2 Change pH CoElution->Fix2 Acidic Acidic pH (2.0-3.0) Suppresses COOH ionization Increases retention Fix2->Acidic

Figure 2: Logic flow for optimizing separation of nitro-benzoic acid derivatives.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (General reaction conditions for nitrobenzoic acid substitutions).

  • Sigma-Aldrich. Method Development & Optimization: HPLC of Acidic and Basic Compounds. (Principles of pH control for amphoteric molecules).

  • PubChem. 5-Chloro-2-nitrobenzoic acid (CID 17286).[1] (Physical properties and pKa data of the precursor).

  • NIST Chemistry WebBook. Benzoic acid, 2-nitro- UV/Visible Spectrum. (Spectral data for nitro-benzoic acid chromophores).

  • ResearchGate. Validated RP-HPLC method for the estimation of benzoic acid derivatives. (Protocol for acidic mobile phases).[2][5][6][7][8]

Sources

Troubleshooting

"2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" stability and degradation issues

This guide serves as a specialized Technical Support Center for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1000575-94-9). It is designed to assist researchers in troubleshooting stability issues, optimizing storage, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1000575-94-9). It is designed to assist researchers in troubleshooting stability issues, optimizing storage, and understanding the degradation mechanisms inherent to this specific donor-acceptor system.

Status: Active CAS Registry Number: 1000575-94-9 Chemical Class: Donor-Acceptor (Push-Pull) Chromophore / Nitrobenzoic Acid Derivative Primary Application: Fine chemical intermediate (pharmaceutical synthesis, dye chemistry).

🔬 Module 1: Core Stability Profile & Storage (The "First Line of Defense")

Executive Summary: This compound is not merely a static organic solid; it is a "Push-Pull" electronic system . The electron-donating pyrrolidine ring at position 5 and the electron-withdrawing nitro group at position 2 (relative to the carboxyl) create a strong Intramolecular Charge Transfer (ICT) network. This electronic coupling is responsible for its color and its primary instability mode: photo-oxidative degradation .

📋 Storage Specifications
ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated)Minimizes thermal decarboxylation and auto-oxidation rates.
Light Strictly Amber/Opaque Vials The push-pull system absorbs visible/UV light, generating excited states that produce reactive oxygen species (ROS).
Atmosphere Argon or Nitrogen Overlay Prevents oxidative attack on the electron-rich pyrrolidine ring (

-carbon oxidation).
Moisture Desiccate (<30% RH) While the acid is stable to hydrolysis, moisture can catalyze surface oxidation and crystal lattice disruption.

⚙️ Module 2: Degradation Mechanisms (The "Detective Work")

Understanding how the molecule breaks down is essential for troubleshooting. The degradation is rarely random; it follows specific pathways dictated by the 5-pyrrolidinyl (Donor) / 2-nitro (Acceptor) relationship.

Photo-Oxidative Degradation (The Primary Threat)

When exposed to light, the molecule enters an excited Charge Transfer (CT) state. If this energy is not dissipated, it transfers to atmospheric oxygen, creating Singlet Oxygen (


) or Superoxide (

). These ROS attack the most electron-rich part of the molecule: the pyrrolidine ring .
  • Mechanism: The

    
    -carbons of the pyrrolidine ring (adjacent to Nitrogen) are oxidized.
    
  • Result: Formation of lactams (pyrrolidin-2-one derivatives) or complete ring opening (formation of aliphatic aldehydes/amines).

Thermal Decarboxylation

Nitro groups ortho to carboxylic acids can facilitate decarboxylation under high heat (>150°C) or in high-boiling basic solvents (e.g., DMSO/K2CO3 at reflux).

  • Result: Loss of CO

    
     to form 1-nitro-4-(pyrrolidin-1-yl)benzene .
    
📉 Visualization: Degradation Pathways

DegradationPathways Compound 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid (Ground State) Excited Excited CT State (Dipole Moment ↑) Compound->Excited UV/Vis Light Absorption Decarb Degradant C: Decarboxylation (Loss of CO2) Compound->Decarb Heat (>150°C) or Base/DMSO Excited->Compound Fluorescence/Heat (Safe Decay) ROS ROS Generation (Singlet Oxygen/Superoxide) Excited->ROS Energy Transfer to O2 Lactam Degradant A: Lactam Formation (Oxidation of pyrrolidine) ROS->Lactam Attack on alpha-carbon RingOpen Degradant B: Ring Opening (Aldehyde byproducts) ROS->RingOpen C-N bond cleavage

Figure 1: Primary degradation pathways driven by photo-excitation and thermal stress. The pyrrolidine ring is the "soft spot" for oxidative attack.

🛠️ Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My yellow powder has turned brown/orange on the surface."

Diagnosis: Surface Photo-oxidation. The "push-pull" chromophore is sensitive. The browning is likely the formation of N-oxide species or quinoidal degradation products on the crystal surface.

  • Solution:

    • Check HPLC purity.[1] If >98% in the bulk, recrystallize from Ethanol/Water to remove the surface layer.

    • Prevention: Store in amber glass. Wrap secondary containers in aluminum foil.

Issue 2: "I see an extra peak at M+16 or M+14 in LC-MS."

Diagnosis: Oxidative Impurities.

  • M+16 (Oxygen insertion): Likely the N-oxide (on the pyrrolidine nitrogen) or hydroxylation of the ring.

  • M+14 (Carbonyl formation): Likely the oxidation of the pyrrolidine

    
    -carbon to a lactam  (C=O).
    
  • Corrective Action: These are difficult to remove by standard extraction. Use column chromatography (DCM/MeOH gradient). Ensure all solvents used in synthesis are degassed to prevent in-situ oxidation.

Issue 3: "Yields are low during SNAr coupling to make this compound."

Diagnosis: Regioisomer Competition or Hydrolysis. If synthesizing this from 5-fluoro-2-nitrobenzoic acid + pyrrolidine:

  • Check: The reaction requires a base.[2] If using strong hydroxide, you might hydrolyze the fluoride to a phenol instead of displacing it with pyrrolidine.

  • Optimization: Use DIPEA or K2CO3 in DMF or Acetonitrile at moderate temperatures (60-80°C). Avoid water in the reaction mixture.

Issue 4: "The compound is insoluble in my reaction solvent."

Diagnosis: Zwitterionic Character. As an amino-acid-like structure (tertiary amine + carboxylic acid), it can exist as a zwitterion in neutral media, reducing solubility in non-polar organic solvents (DCM, Toluene).

  • Solution:

    • For Organic Reactions: Use polar aprotic solvents (DMF, DMSO).

    • For Workup: Adjust pH to ~3-4 (protonate the acid, keep amine protonated/salt) or pH > 10 (carboxylate form) depending on extraction strategy. Note: The free acid form is best extracted into EtOAc at pH ~4-5.

🧪 Module 4: Analytical Decision Tree

Use this workflow to determine the integrity of your sample before use in critical experiments.

DecisionTree Start Start: Visual Inspection ColorCheck Is the color consistent? (Bright Yellow/Orange) Start->ColorCheck Dark Dark/Brown Crust? ColorCheck->Dark No HPLC Run HPLC (254 nm & 360 nm) ColorCheck->HPLC Yes Dark->HPLC Sample interior Purity Purity > 98%? HPLC->Purity Use ✅ Safe to Use Purity->Use Yes MSCheck Check MS for M+14 (Lactam) M+16 (N-Oxide) Purity->MSCheck No Recryst ⚠️ Recrystallize (EtOH/H2O) MSCheck->Recryst Impurity Confirmed

Figure 2: Quality Control Decision Matrix for identifying degradation prior to synthesis.

📚 References

  • Chemical Identity & Structure:

    • Source: CymitQuimica / PubChem.

    • Data: CAS 1000575-94-9 identified as 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.[3][4]

    • URL:

  • General Stability of Nitrobenzoic Acids:

    • Source: National Institute of Standards and Technology (NIST) / PubChem.

    • Data: Thermal decomposition data and acidity constants (pKa) for nitrobenzoic acid derivatives.

    • URL:

  • Photochemistry of Donor-Acceptor Systems:

    • Source: Journal of Materials Chemistry C (RSC).

    • Data: Mechanisms of photodegradation in donor-acceptor benzene derivatives (ROS generation and singlet oxygen pathways).

    • URL:

  • Oxidation of N-Aryl Pyrrolidines:

    • Source: Journal of Organic Chemistry / NIH.

    • Data: Mechanism of

      
      -carbon oxidation in pyrrolidine rings leading to lactams and ring-opening.
      
    • URL:

Sources

Optimization

Overcoming poor yield in "2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" synthesis

Technical Support Ticket #8842: Optimization of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid Synthesis Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Optimization of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields (<40%) in the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid via nucleophilic aromatic substitution (


). This is a documented bottleneck caused by the "Carboxylate Deactivation Effect." 

When 5-chloro-2-nitrobenzoic acid reacts with pyrrolidine, the carboxylic acid deprotonates first. The resulting carboxylate anion (


) donates electron density to the benzene ring, destabilizing the Meisenheimer complex required for 

.

This guide provides two resolution paths:

  • Path A (Optimization): Modifying the direct reaction for users who cannot change the synthetic route.

  • Path B (The Fix): A 2-step esterification-hydrolysis protocol that typically doubles the yield (>85%).

Part 1: The Root Cause Analysis

The failure mechanism is electronic.


 reactions require an electron-deficient ring.
  • Target: 5-Chloro-2-nitrobenzoic acid.[1][2][3]

  • Reagent: Pyrrolidine (Secondary amine, basic).

  • The Conflict: Pyrrolidine acts as a base before it acts as a nucleophile.

    
    
    
  • Result: The

    
     group is electron-donating (via induction), which counteracts the electron-withdrawing power of the nitro group. This significantly raises the activation energy for the displacement of the chloride.
    

Part 2: Resolution Pathways

Path A: Optimization of Direct Synthesis (Single Step)

Use this if you are restricted to a one-pot procedure.

Key Modification: You must overcome the electronic deactivation with thermal energy and solvent effects.

Protocol:

  • Stoichiometry: Use 3.0 - 4.0 equivalents of pyrrolidine.

    • 1 eq neutralizes the acid.

    • 1 eq acts as the nucleophile.[4]

    • 1-2 eq acts as the proton scavenger for the HCl generated.

  • Solvent: Switch to DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) .

    • Why: These polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex) better than ethanol or toluene.

  • Temperature: Heat to 100–120°C .

    • Warning: Do not exceed 140°C to avoid decarboxylation.

  • Work-up (Critical Step):

    • The product exists as a soluble salt in the basic mixture.

    • Dilute with water.[3][4][5]

    • Slowly acidify with 1M HCl to pH 3–4 .

    • Observation: The product will precipitate as a bright yellow/orange solid. If you acidify too far (pH < 1), the pyrrolidine nitrogen may protonate, resolubilizing the compound.

Path B: The "Ester Protection" Strategy (Recommended)

This route prevents carboxylate formation, keeping the ring highly active for


.

Workflow:

  • Esterification: Convert 5-chloro-2-nitrobenzoic acid to Methyl 5-chloro-2-nitrobenzoate .

  • Substitution: React ester with pyrrolidine (Rapid, high yield).

  • Hydrolysis: Saponify the ester back to the acid.

Detailed Protocol:

StepReagentsConditionsMechanism
1. Protection 5-Cl-2-NO2-Benzoic acid, MeOH,

(cat)
Reflux, 4hFischer Esterification
2.

Methyl ester intermediate, Pyrrolidine (2.2 eq), ACN or DMF60°C, 2hNucleophilic Attack (Fast)
3. Deprotection NaOH (2M), MeOH/WaterRT to 50°C, 1hSaponification

Why this works: The methyl ester (


) is electron-withdrawing, which synergizes with the nitro group to activate the ring. The substitution often proceeds at much lower temperatures with cleaner impurity profiles.

Part 3: Visual Troubleshooting & Logic

The following diagram illustrates the decision logic and chemical pathways.

SNAr_Optimization Start Start: Low Yield in 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Check_Route Can you modify the synthetic route? Start->Check_Route Direct_Route Path A: Direct Synthesis (Optimization) Check_Route->Direct_Route No (Regulatory/Time constraints) Ester_Route Path B: Ester Strategy (Recommended) Check_Route->Ester_Route Yes (Best Practice) Issue_Deactivation Issue: Carboxylate (-COO-) deactivates ring Direct_Route->Issue_Deactivation Solvent_Fix Action: Use DMSO/DMAc Temp: 100-120°C Issue_Deactivation->Solvent_Fix Workup_Fix Critical: Acidify to pH 3-4 (Isoelectric precipitation) Solvent_Fix->Workup_Fix Result Target Yield: >85% High Purity Workup_Fix->Result Yield ~50-60% Step1 Step 1: Esterification (Forms Methyl Ester) Ester_Route->Step1 Step2 Step 2: SNAr Reaction (Ring highly activated) Step1->Step2 Step3 Step 3: Hydrolysis (NaOH) (Returns Acid) Step2->Step3 Step3->Result Yield >85%

Caption: Decision tree for optimizing the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, comparing direct optimization vs. the ester protection strategy.

Part 4: Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned into a black tar. What happened? A: This indicates thermal decomposition, likely decarboxylation . Nitrobenzoic acids are prone to losing


 at temperatures >140°C, especially in basic media.
  • Fix: Lower the temperature to 110°C and extend the reaction time, or switch to the Ester Route (Path B) which proceeds at lower temperatures (60°C).

Q2: My product is "oiling out" during the acid work-up. How do I get a solid? A: This is common for amino-acid-like molecules.

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of hot ethanol.

    • Add water dropwise until turbid, then cool slowly to 4°C.

    • Alternatively, use sonication during the acidification step to encourage crystallization rather than oil formation.

Q3: Can I use 5-Fluoro-2-nitrobenzoic acid instead of the Chloro- analog? A: Yes. The fluoro- derivative is significantly more reactive in


 reactions due to the high electronegativity of fluorine, which stabilizes the transition state. This may allow you to use milder conditions (80°C) even in the direct route, potentially improving yield [1].

Q4: Why pH 3-4? Why not pH 1? A: The product is amphoteric.

  • pH > 7: Soluble as Carboxylate (

    
    ).
    
  • pH 3-4: Insoluble Free Acid (Target).

  • pH < 1: Soluble as Ammonium salt (Pyrrolidine N protonated). You must hit the "Sweet Spot" (Isoelectric point) to precipitate the product.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational mechanism of

    
     and leaving group effects).
    
  • BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives. Link (General protocols for nitro-benzoic acid aminations).

  • Makosza, M. (2020). Nucleophilic Aromatic Substitution: Hydrogen vs. Halogens. Organic Chemistry Portal. Link (Mechanistic insights into ring activation/deactivation).

  • PubChem Compound Summary. (2025). 2-Amino-5-nitrobenzoic acid.[3][6][7][8] National Library of Medicine. Link (Physical properties and solubility data for work-up optimization).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid. It provides in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory-scale synthesis and scale-up. Our approach is grounded in mechanistic principles to empower users to make informed decisions and optimize their synthetic processes.

Core Synthesis Principles & General FAQs

This section addresses fundamental questions about the synthesis, providing a foundational understanding for troubleshooting and optimization.

Q1: What is the primary synthetic route for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid?

The most direct and widely employed method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a 5-halo-2-nitrobenzoic acid (e.g., 5-bromo- or 5-chloro-2-nitrobenzoic acid) with pyrrolidine.[1]

Q2: Why is the SNAr mechanism effective for this transformation?

The SNAr mechanism is highly effective here due to the electronic properties of the starting material. The nitro group (-NO₂) is a powerful electron-withdrawing group. When positioned ortho or para to the leaving group (the halogen), it strongly activates the aromatic ring for nucleophilic attack.[2][3] It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, which lowers the activation energy of the reaction.[1][4]

Q3: What are the critical starting materials and what should I look out for?

The key reagents are 5-halo-2-nitrobenzoic acid and pyrrolidine.

  • 5-Halo-2-Nitrobenzoic Acid: The choice of halogen (F, Cl, Br, I) can affect reactivity. While C-F bonds are strong, fluorine's high electronegativity makes the corresponding carbon highly electrophilic, often leading to the fastest reaction rates in SNAr.[4] However, chloro- and bromo- derivatives are more common and cost-effective. Ensure the starting material is of high purity, as isomeric impurities can be difficult to remove later.

  • Pyrrolidine: Use freshly distilled or a recently purchased bottle of pyrrolidine. It is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration and nucleophilicity.[5]

Q4: How does the choice of solvent impact the reaction?

The solvent plays a crucial role. Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal.[6] They effectively solvate the cation of the base (if used) and the intermediate complex without interfering with the nucleophile. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity.

Q5: Is a base required for this reaction?

Yes, a non-nucleophilic base is typically required. The reaction between the benzoic acid starting material and the basic pyrrolidine will form a salt. More importantly, the reaction generates a hydrohalic acid (e.g., HBr or HCl) as a byproduct. This will protonate the pyrrolidine, rendering it non-nucleophilic. An excess of pyrrolidine (2.5-3.0 equivalents) or the addition of a tertiary amine base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) is necessary to neutralize this acid and maintain a supply of the free nucleophile.

Troubleshooting Guide: From Bench to Scale-Up

This section provides a structured approach to diagnosing and solving common experimental problems.

Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow and highlights key points for troubleshooting.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Reagents Reagent Quality Check (Purity, Dryness) Setup Inert Atmosphere Setup (N2/Ar) Reagents->Setup Addition Controlled Addition (Pyrrolidine) Setup->Addition Monitoring Reaction Monitoring (TLC, HPLC) Addition->Monitoring Thermal Thermal Control Monitoring->Thermal ts1 Low Yield? Monitoring->ts1 ts2 Impurity Issues? Monitoring->ts2 Quench Quenching Thermal->Quench ts3 Scale-up Heat? Thermal->ts3 Extraction Extraction Quench->Extraction Crystallization Crystallization / Precipitation Extraction->Crystallization Purify Recrystallization or Chromatography Crystallization->Purify Analysis Final Analysis (NMR, MS, Purity) Purify->Analysis ts1->Reagents Check Reagents ts2->Monitoring Optimize Temp/Time ts3->Addition Slow Addition Rate

Caption: General workflow for synthesis with key troubleshooting checkpoints.

Problem 1: Low or Incomplete Conversion

Q: I am seeing a significant amount of starting material remaining by TLC/HPLC even after prolonged reaction times. What could be the cause?

A: This is a common issue that can usually be traced back to reagent quality or reaction conditions.

Potential Cause Scientific Rationale & Verification Recommended Solution
Inactive Pyrrolidine Pyrrolidine is a secondary amine and can be oxidized over time or react with atmospheric CO₂. This reduces the concentration of the active nucleophile.Use a fresh bottle or distill the pyrrolidine under an inert atmosphere before use.
Insufficient Base The reaction generates one equivalent of H-X (acid). This acid will protonate and deactivate the pyrrolidine nucleophile. If there isn't enough base to scavenge this acid, the reaction will stall.Ensure at least 2.5 equivalents of pyrrolidine are used, or add 1.1-1.2 equivalents of a non-nucleophilic base like TEA or DIPEA.
Low Reaction Temperature SNAr reactions have a significant activation energy barrier. Insufficient thermal energy will result in a very slow reaction rate.Gently warm the reaction. A typical starting point is 50-80 °C. Monitor by TLC to find the optimal temperature that promotes conversion without significant side-product formation.
Inappropriate Solvent Using a non-polar or protic solvent can dramatically slow the reaction by either failing to dissolve reagents or by deactivating the nucleophile through hydrogen bonding.Switch to a polar aprotic solvent like DMSO or DMF. Ensure the solvent is anhydrous.
Problem 2: Significant Impurity Formation

Q: My reaction goes to completion, but I see multiple spots on my TLC plate and the crude NMR is messy. What are the likely side reactions?

A: Impurity generation often points to excessive temperatures or reactive species in the mixture.

Potential Cause Scientific Rationale & Verification Recommended Solution
Thermal Decomposition Nitroaromatic compounds can be thermally unstable. Overheating can lead to decomposition and the formation of complex, often colored, byproducts.Run the reaction at the lowest temperature that provides a reasonable rate. Perform a temperature screen (e.g., 40°C, 60°C, 80°C) to identify the optimal balance.
Reaction with Solvent At high temperatures, solvents like DMF can decompose to generate dimethylamine, which is also a nucleophile. This can lead to the formation of N,N-dimethylamino impurities.If high temperatures are required, consider a more robust solvent like DMSO or NMP.
Di-substitution While less common for this specific substrate, if the starting material contains multiple leaving groups, di-substitution can occur.This is a starting material issue. Confirm the purity and structure of your 5-halo-2-nitrobenzoic acid by NMR and MS.
Problem 3: Challenges in Product Isolation and Purification

Q: I have trouble isolating my product. After acidification, it oils out instead of precipitating, or it's difficult to purify by chromatography.

A: Isolation issues are common, especially when scaling up. The physical properties of the product and residual impurities are key factors.

Potential Cause Scientific Rationale & Verification Recommended Solution
"Oiling Out" during Precipitation The product may have a low melting point or residual solvent/impurities may be acting as an eutectic mixture, depressing the melting point.Try adding the acidified aqueous solution slowly to a vigorously stirred anti-solvent like heptane or MTBE. Seeding with a small crystal of pure product can also induce crystallization.
Difficult Chromatography The carboxylic acid group can cause streaking on silica gel. Residual pyrrolidine or other basic impurities can also interfere with the separation.For chromatography, consider adding 0.5-1% acetic acid to the eluent system to suppress the deprotonation of the benzoic acid, leading to sharper peaks. Alternatively, protect the carboxylic acid as an ester before chromatography and deprotect it afterward.
Poor Recrystallization Finding a single solvent for recrystallization can be difficult. The product may be too soluble or insoluble in common solvents.Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Allow to cool slowly.[6]
Problem 4: Scale-Up Issues

Q: I had a successful 1g scale reaction, but when I tried running it at 100g, I had an uncontrolled exotherm and a different impurity profile. Why?

A: Scale-up introduces challenges related to heat and mass transfer. What is negligible at the lab scale can become critical in a large reactor.[7]

G ScaleUp Scale-Up Challenges Heat Heat Management (Exotherm) ScaleUp->Heat Mixing Mixing & Mass Transfer ScaleUp->Mixing Addition Reagent Addition Control ScaleUp->Addition Workup Work-up & Isolation ScaleUp->Workup Sol_Heat Solution: - Slow, subsurface addition - Efficient reactor cooling - Consider semi-batch process Heat->Sol_Heat Sol_Mixing Solution: - Use appropriate impeller - Ensure sufficient agitation speed - Baffles in reactor Mixing->Sol_Mixing Sol_Addition Solution: - Use a syringe pump or dosing funnel for controlled rate Addition->Sol_Addition Sol_Workup Solution: - Plan for larger extraction volumes - Use appropriate phase-separation equipment Workup->Sol_Workup

Sources

Optimization

Technical Support Center: Optimization of 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid Isolation

Topic: Reaction Work-up & Purification Optimization Target Molecule: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Primary Mechanism: Nucleophilic Aromatic Substitution ( ) Document ID: TSC-OPT-2026-02[1] Introduction Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Work-up & Purification Optimization Target Molecule: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Primary Mechanism: Nucleophilic Aromatic Substitution (


)
Document ID:  TSC-OPT-2026-02[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the isolation of 2-nitro-5-(pyrrolidin-1-yl)benzoic acid . This intermediate is a critical scaffold in medicinal chemistry, often synthesized via the


 reaction of 5-chloro-2-nitrobenzoic acid (or 5-fluoro analogue) with pyrrolidine.[1]

While the synthesis is generally high-yielding, the work-up is frequently complicated by the amphoteric nature of the product, the presence of excess basic pyrrolidine, and the formation of zwitterionic species.[1] This guide moves beyond standard protocols to provide a causality-driven optimization strategy.

Module 1: The Reaction & Quench Logic

The Chemistry at Play

To optimize the work-up, one must understand the species present at the end of the reaction.[1] The reaction relies on the electron-withdrawing nitro group at position 2 to activate the leaving group (halogen) at position 5 (para-relationship).[1]

Key Species Properties:

  • Product (Target): Contains an acidic carboxylic acid (pKa ~3.[1]5) and a tertiary aniline-like nitrogen.[1] Crucially, the nitrogen is para to a nitro group, which drastically reduces its basicity (pKa < 1).[1] It will not protonate under standard acidic work-up conditions (pH 3–4).[1]

  • Impurity (Pyrrolidine): Strong aliphatic base (pKa ~11.3).[1]

  • Impurity (Starting Material): 5-Chloro-2-nitrobenzoic acid (Acidic).[1]

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical decision points for isolation.

SNAr_Pathway cluster_properties Electronic Effects SM 5-Chloro-2-nitrobenzoic acid (Substrate) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (Rate Limiting) Pyr Pyrrolidine (Nucleophile) Pyr->Complex Product 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid Complex->Product Aromatization (-HCl) Text NO2 group (pos 2) withdraws electrons, stabilizing the negative charge at pos 5 during nucleophilic attack.

Figure 1: Mechanistic pathway of the


 reaction.[1][2][3][4][5][6] The para-nitro group is essential for reactivity.[1]

Module 2: Troubleshooting & Optimization Protocols

Issue 1: "I cannot remove excess pyrrolidine. It co-elutes or contaminates the solid."[1]

Root Cause: Pyrrolidine is a strong base.[1] If the work-up pH is too high, it remains neutral and extracts into organic solvents.[1] If the product is precipitated too quickly without a wash, pyrrolidine salts get trapped in the lattice.[1]

The "pH Swing" Protocol (Self-Validating System): This protocol uses the massive pKa difference between the product's amine (pKa < 1) and pyrrolidine (pKa ~11) to achieve separation.[1]

StepActionChemical StateResult
1 Dilute Reaction (e.g., DMF/DMSO) with 0.5M NaOH (pH > 12).[1]Product: Carboxylate anion (

).[1] Pyrrolidine: Neutral free base.[1]
Homogeneous aqueous phase.[1]
2 Wash with EtOAc or DCM (x2).[1]Product: Stays in Water.[1] Pyrrolidine: Moves to Organic.[1][3][7]CRITICAL PURIFICATION STEP. Removes 95% of pyrrolidine.
3 Acidify Aqueous layer slowly to pH 3–4 using 1M HCl.[1]Product: Neutral Acid (

).[1] Pyrrolidine: Ammonium Salt (

).[1]
Product precipitates or oils out.[1] Pyrrolidine stays in water.[1]
4 Extract with EtOAc or Filter Solid.[1]Product: Moves to Organic/Solid.Final separation from trace pyrrolidine.[1]

Expert Tip: Do not acidify below pH 2. While the product's aniline nitrogen is not very basic, extremely low pH can lead to partial protonation or solubility of the hydrochloride salt, causing yield loss.[1]

Issue 2: "The product is oiling out instead of crystallizing."

Root Cause:

  • Residual DMF/DMSO: These solvents act as hydrotropes, preventing crystal lattice formation.[1]

  • Rapid Acidification: Crashing the pH generates an amorphous solid/oil rather than crystals.[1]

Optimization Strategy:

  • The Water Wash: If using EtOAc for extraction, wash the organic layer with brine followed by water (3x) to aggressively remove DMF.[1]

  • Seeding: After acidification to pH 4, if an oil forms, add a seed crystal (if available) or scratch the glass.[1]

  • Solvent Swap: If the product oils out in water, extract it into EtOAc, dry (

    
    ), and concentrate. Then, perform a recrystallization using Ethanol/Water  or Acetonitrile .[1] The polar nature of the nitro/amine push-pull system often favors polar aprotic solvents for crystallization.[1]
    
Issue 3: "My yield is lower than expected (< 50%)."

Root Cause: The product is likely remaining in the aqueous layer during the acidic extraction/precipitation step.[1]

Diagnostic Table:

ObservationProbable CauseCorrective Action
Aqueous layer is deeply colored (Orange/Red).[1]Product is still in water (Salt form).[1]Check pH. If pH > 5, the carboxylic acid is ionized.[1] Acidify to pH 3.[1]
Aqueous layer is yellow; Organic is red.[1]Normal partitioning.[1]Re-extract aqueous layer 2x more.[1] The nitro group increases polarity, making partitioning slow.[1]
Interface contains "rag" or emulsion.[1]Insoluble salts or silica.[1]Filter the biphasic mixture through a Celite pad before separation.[1]

Module 3: Advanced Visualization (Work-Up Logic)

The following decision tree guides you through the isolation process based on the physical state of your reaction mixture.

Workup_Logic Start Reaction Complete (TLC/LCMS) Solvent Reaction Solvent? Start->Solvent Water_Misc DMF / DMSO Solvent->Water_Misc Volatile EtOH / THF Solvent->Volatile Step1 Dilute with Water + NaOH (pH > 12) Water_Misc->Step1 Step1_Alt Evaporate Solvent first, then add Water + NaOH Volatile->Step1_Alt Wash Wash with EtOAc/DCM Step1->Wash Step1_Alt->Wash Sep Separation Wash->Sep Org_Waste Organic Layer: Contains Pyrrolidine & Impurities (DISCARD) Sep->Org_Waste Aq_Prod Aqueous Layer: Contains Product (Carboxylate) Sep->Aq_Prod Acidify Acidify to pH 3-4 (Dropwise HCl) Aq_Prod->Acidify Precip Solid Forms? Acidify->Precip Filter Filter & Wash with Water (Remove Pyrrolidine Salt) Precip->Filter Yes Extract Extract with EtOAc, Dry & Concentrate Precip->Extract No (Oils out)

Figure 2: Decision tree for the optimized isolation of 2-nitro-5-(pyrrolidin-1-yl)benzoic acid.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use chromatography to purify this? A: Yes, but it is challenging due to the "streaking" of the carboxylic acid.[1]

  • Recommendation: If you must use a column, add 1% Acetic Acid or 0.1% Formic Acid to your mobile phase (e.g., DCM/MeOH + 1% AcOH).[1] This keeps the carboxylic acid protonated and sharpens the peak.[1] Avoid basic modifiers (TEA), as they may form salts that stick to the silica.[1]

Q: Why is the product red/orange? A: This is intrinsic to the molecule.[1] The conjugation between the electron-donating pyrrolidine nitrogen and the electron-withdrawing nitro group (through the phenyl ring) creates a "push-pull" chromophore, absorbing blue light and emitting orange/red [1].[1] This is not necessarily an indication of impurity.[1]

Q: Is the product light sensitive? A: Nitro-aromatics, especially those with amino substituents, can be susceptible to photo-degradation or oxidation over time.[1] It is best practice to dry the solid in the dark and store it in amber vials.[1]

References

  • BenchChem. (2025).[1][3][8] Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. Retrieved from 3[1]

  • PrepChem. (n.d.).[1] Synthesis of 2-nitrobenzoic acid derivatives. Retrieved from 1[1]

  • MDPI. (2023).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from 4[1]

  • National Institutes of Health (NIH). (2022).[1] Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from 9[1]

Sources

Troubleshooting

Identifying byproducts in "2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" synthesis by MS

Case ID: MS-NITRO-PYR-001 Subject: Identification of Byproducts & Impurities in Synthesis Status: Active Guide Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MS-NITRO-PYR-001 Subject: Identification of Byproducts & Impurities in


 Synthesis
Status:  Active Guide
Assigned Specialist:  Senior Application Scientist, Analytical Chemistry Division

Executive Summary

This guide addresses the identification of byproducts in the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (Target MW: 236.22 Da) via Nucleophilic Aromatic Substitution (


).

In drug development workflows, this intermediate often presents complex mass spectra due to the competing ionization behaviors of the basic pyrrolidine nitrogen and the acidic carboxyl group. This guide provides a self-validating troubleshooting framework to distinguish between synthetic impurities (real byproducts) and ionization artifacts (in-source fragments).

Module 1: The Synthesis & Expected MS Profile

Reaction Mechanism ( )

The standard synthesis involves reacting 5-chloro-2-nitrobenzoic acid with pyrrolidine under basic conditions. The nitro group at the ortho position activates the ring for nucleophilic attack, displacing the chloride.

  • Starting Material (SM): 5-Chloro-2-nitrobenzoic acid (MW 201.56)

  • Reagent: Pyrrolidine (MW 71.12)[1]

  • Target Product: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (MW 236.22)[2]

Theoretical Mass Spectrum (LC-MS)

Due to the amphoteric nature of the molecule, dual-polarity scanning is recommended.

Ionization ModeSpeciesm/z (Monoisotopic)Notes
ESI (+)

237.23 Protonation on pyrrolidine nitrogen. Preferred for sensitivity.
ESI (-)

235.21 Deprotonation of carboxylic acid. Preferred for selectivity (fewer matrix adducts).
Adducts (+)

259.21 Common in non-desalted samples.
Dimers (-)

471.43 Concentration-dependent artifact.

Module 2: Troubleshooting Common Byproducts (FAQs)

Q1: I see a prominent peak at m/z 193 (ESI+) or 191 (ESI-). Is this a byproduct?

Diagnosis: Decarboxylation (Loss of


, 

mass = 44 Da).
  • Calculated Mass:

    
     (Positive mode).
    
  • Root Cause Analysis:

    • In-Source Fragmentation (Artifact): Nitrobenzoic acids are thermally labile. High desolvation temperatures in the MS source can cause decarboxylation during ionization.

    • Synthetic Impurity (Real): If the reaction temperature exceeded 100°C, thermal decarboxylation may have occurred in the flask.

  • Validation Step: Lower the MS Source Temperature (e.g., from 350°C to 200°C) and Cone Voltage.

    • If the peak ratio decreases: It is an artifact .

    • If the peak ratio remains constant: It is a real impurity (1-(4-nitrophenyl)pyrrolidine).

Q2: There is a peak cluster at m/z 202/204. What is this?

Diagnosis: Unreacted Starting Material (5-Chloro-2-nitrobenzoic acid).

  • Mechanism: The

    
     reaction was incomplete.
    
  • Signature: Look for the characteristic Chlorine Isotope Pattern (

    
    ).
    
    • m/z 202 (100% abundance)

    • m/z 204 (~32% abundance)

  • Action: Increase reaction time or equivalents of pyrrolidine. Ensure temperature is sufficient to overcome the activation energy.

Q3: I detect a peak at m/z 219 (ESI+). Is this a hydrolysis product?

Diagnosis: Hydrolysis of the Leaving Group (Formation of Phenol).

  • Structure: 5-Hydroxy-2-nitrobenzoic acid.

  • Mass Shift: Replacement of Pyrrolidine (70 Da fragment) with OH (17 Da). This is unlikely to appear at 219.

  • Correction: m/z 219 corresponds to 5-Fluoro-2-nitrobenzoic acid precursors if a fluoro-analog was used.

  • Real Hydrolysis: If Chloride is displaced by water (from wet solvent), the product is 5-Hydroxy-2-nitrobenzoic acid (MW 183).

    • m/z 184 (ESI+).

    • Cause: Wet DMF/DMSO or presence of hydroxide ions.

Q4: What is the signal at m/z 221 (ESI+)?

Diagnosis: Nitro-to-Amine Reduction (Rare).

  • Mass Shift:

    
     (+32) 
    
    
    
    (+2) is not the pathway. Reduction of
    
    
    to
    
    
    is a loss of 30 Da (
    
    
    ).
  • Calculation:

    
    .
    
  • Re-evaluation of 221: This is likely [M-O] or [M-OH] fragmentation common in nitro-aromatics, or a specific impurity from the pyrrolidine reagent (e.g., piperidine contamination, +14 Da). Check reagent purity.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the genesis of the primary byproducts relative to the target synthesis.

SynthesisPathways SM 5-Chloro-2-nitrobenzoic acid (MW 201.5) Target TARGET MOLECULE 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (MW 236.2) SM->Target SNAr (Base, Heat) Imp_Hydro Impurity B: Hydrolysis (Phenol) (MW 183.1) [m/z 184] SM->Imp_Hydro H2O (Wet Solvent) Imp_SM Unreacted SM (MW 201.5) [m/z 202/204] SM->Imp_SM Incomplete Rxn Pyr Pyrrolidine Imp_Decarb Impurity A: Decarboxylated (MW 192.2) [m/z 193] Target->Imp_Decarb High T (>120°C) or MS Source Heat

Figure 1: Reaction scheme illustrating the origin of the target molecule and critical byproducts (Decarboxylation, Hydrolysis, and Unreacted Material).

Module 4: Standardized LC-MS Protocol

To ensure reproducible identification of these species, use the following method. This protocol uses a buffered mobile phase to stabilize the ionization of the carboxylic acid.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Generic Q-TOF/Triple Quad)
  • Source: ESI (Electrospray Ionization).[3][4][5]

  • Polarity: Positive (Primary quantification) & Negative (Confirmation).

  • Capillary Voltage: 3.0 kV (Pos) / 2.5 kV (Neg).

  • Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).

  • Source Temp: 120°C (Critical: Keep low to minimize thermal degradation).

  • Desolvation Temp: 350°C.

MS/MS Fragmentation Fingerprint (Positive Mode)

If you isolate the parent ion (m/z 237.2), look for these daughter ions to confirm structure:

  • m/z 237

    
     219:  Loss of 
    
    
    
    (Carboxyl group).
  • m/z 237

    
     191:  Loss of 
    
    
    
    (Nitro group).
  • m/z 237

    
     166:  Loss of Pyrrolidine ring (C4H9N).
    

Module 5: Diagnostic Decision Tree

Use this logic flow to rapidly identify the nature of an unknown peak in your spectrum.

TroubleshootingTree Start Unknown Peak Observed MassShift Calculate Mass Shift (Target - Peak) Start->MassShift Shift44 Shift = 44 Da (Loss of CO2) MassShift->Shift44 Shift35 Shift = -35 Da (Target is heavier) Peak at 202/204 MassShift->Shift35 Shift18 Shift = 18 Da (Loss of H2O) MassShift->Shift18 Decarb Decarboxylation. Check Source Temp. Shift44->Decarb Yes SM_ID Unreacted Starting Material. Check Cl Isotope Pattern. Shift35->SM_ID Yes Fragment In-Source Water Loss. Common for COOH. Shift18->Fragment Yes

Figure 2: Logic flow for diagnosing unknown mass spectral peaks relative to the target molecule.

References

  • BenchChem. (2025).[1][3] Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. Retrieved from

  • Organic Chemistry Portal. (2024).

    
    ) - Reaction Mechanisms and Conditions. Retrieved from 
    
  • National Institutes of Health (NIH). (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. PubMed. Retrieved from

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids: MS and IR Characteristics. Retrieved from

  • ChemicalBook. (2024). Product Entry: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS 1000575-94-9). Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Welcome to the technical support guide for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and strategic decisions involved in this synthesis. We will delve into catalyst selection, reaction optimization, and troubleshooting, grounding our recommendations in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to planning your synthesis.

Q1: What are the primary synthetic routes to 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid?

A1: The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, and analogous aryl-amines, is typically achieved through one of three primary methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route. It involves the reaction of a suitable aryl halide or sulfonate, such as 2-chloro-5-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid, with pyrrolidine. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO2) positioned ortho to the leaving group, which activates the aromatic ring for nucleophilic attack.[1]

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction. This method is particularly useful when the SNAr reaction is sluggish or fails due to insufficient activation of the aryl halide.[2] It requires a palladium catalyst, a phosphine-based ligand, and a base.[3]

  • Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds. While traditional Ullmann reactions often require harsh conditions (high temperatures), modern protocols using specific ligands allow the reaction to proceed under much milder conditions.[2][4]

Q2: Do I always need a catalyst for this synthesis?

A2: Not necessarily. The need for a catalyst is dictated by the reactivity of your starting aryl substrate. For the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid from a precursor like 2-chloro-5-nitrobenzoic acid, the aromatic ring is highly activated by the ortho-nitro group. This activation stabilizes the intermediate Meisenheimer complex, often allowing the SNAr reaction to proceed without a transition-metal catalyst, typically with heat and a base.[1] In many cases, an excess of pyrrolidine can serve as both the nucleophile and the base.[1] A catalyst (Pd or Cu) becomes essential when the aryl halide is less reactive.[2]

Q3: How do I choose between SNAr, Buchwald-Hartwig, and Ullmann coupling?

A3: The choice depends on substrate reactivity, functional group tolerance, and desired reaction conditions.

  • Choose SNAr when you have a highly electron-deficient aromatic ring (e.g., with a nitro group ortho or para to the leaving group). It's the most atom-economical and cost-effective method as it avoids expensive catalysts and ligands.

  • Choose Buchwald-Hartwig for its broad substrate scope and high functional group tolerance. It is the go-to method for less activated aryl halides and operates under relatively mild conditions. It is, however, sensitive to air and moisture, and requires careful selection of the ligand and base.

  • Choose Ullmann Coupling if you are looking for an alternative to palladium-based methods. While historically requiring harsh conditions, modern ligand-assisted protocols have expanded its utility. It can be particularly effective for certain substrates where Buchwald-Hartwig struggles.[4]

The following flowchart provides a decision-making framework:

Synthesis Route Selection start Start: Synthesize 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid substrate Is the aryl halide activated by a strong electron-withdrawing group (e.g., -NO2) ortho/para? start->substrate snar Attempt Catalyst-Free SNAr substrate->snar Yes bha Use Buchwald-Hartwig Amination substrate->bha No snar_success Successful? snar->snar_success snar_success->bha No end End: Product Obtained snar_success->end Yes ullmann Consider Ullmann Condensation (Ligand-Assisted) bha->ullmann If B-H fails or is not cost-effective bha->end If successful ullmann->end

Caption: Decision workflow for selecting the appropriate synthetic route.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common frustration. Systematically investigating the potential causes is key to resolving the issue.

Possible Cause 1: Incomplete Reaction (SNAr or Catalyzed)

The reaction may not have reached completion.

Solution:

  • Optimize Reaction Time & Temperature: For SNAr, higher temperatures (e.g., 80-150°C) can be beneficial.[1][5] For catalyzed reactions, ensure the optimal temperature for your specific catalyst-ligand system is maintained.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Do not stop the reaction prematurely.[1]

  • Reagent Stoichiometry: Ensure the correct molar equivalents are used. For SNAr, using an excess of pyrrolidine (e.g., 3.0-5.0 equivalents) can drive the reaction to completion by acting as both nucleophile and base.[1]

Possible Cause 2: Catalyst Inactivity (Buchwald-Hartwig/Ullmann)

The catalyst may be poisoned or may not have entered the catalytic cycle correctly.

Solution:

  • Ensure Inert Atmosphere: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and use degassed solvents.

  • Check Reagent Quality: Use high-purity, anhydrous solvents. Water can hydrolyze phosphine ligands and interfere with the base. Ensure the catalyst and ligand have not degraded during storage.

  • Select the Right Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common in Buchwald-Hartwig aminations. The base must be strong enough to deprotonate the amine but not cause unwanted side reactions.

Troubleshooting Flowchart for Low Yield

Low Yield Troubleshooting start Problem: Low Yield check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion optimize_conditions Increase time/temperature. Adjust stoichiometry. check_completion->optimize_conditions No check_catalyst Is the reaction catalyzed? check_completion->check_catalyst Yes optimize_conditions->start check_snar Is the aryl substrate sufficiently activated? check_catalyst->check_snar No (SNAr) catalyst_issues Check for O2/moisture. Verify catalyst/ligand quality. Re-evaluate base choice. check_catalyst->catalyst_issues Yes switch_route Switch to a catalyzed route (Buchwald-Hartwig). check_snar->switch_route No check_workup Review purification steps. Optimize pH for extraction/precipitation. Check recrystallization solvent. check_snar->check_workup Yes catalyst_issues->check_workup

Caption: A logical flowchart for troubleshooting low reaction yields.

Issue 2: Complex Product Mixture / Unexpected Side Products

The presence of multiple spots on a TLC plate indicates side reactions or impurities.

Possible Cause 1: Isomeric Impurities in Starting Material

The synthesis of the precursor, for instance, the nitration of 2-chlorobenzoic acid to 2-chloro-5-nitrobenzoic acid, can produce isomeric byproducts like 2-chloro-3-nitrobenzoic acid.[6] These impurities will react alongside your main substrate, leading to a mixture of final products.

Solution:

  • Purify the Starting Material: Confirm the purity of your aryl halide starting material by NMR or LC-MS. If significant isomeric impurities are present, purify it by recrystallization or chromatography before proceeding.

  • Optimize Precursor Synthesis: If you are synthesizing the precursor, carefully control the nitration conditions (e.g., maintain low temperatures, <0°C) to maximize the regioselectivity for the desired 5-nitro isomer.[6]

Possible Cause 2: Reaction with the Carboxylic Acid Group

Under certain conditions, particularly with strong bases or high temperatures, the carboxylic acid group can be deprotonated and may participate in side reactions or decompose.

Solution:

  • Protecting Groups: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid in a final step after the C-N bond formation.

  • Base Selection: Use a base that is strong enough to facilitate the reaction but not so harsh that it causes decomposition. For Buchwald-Hartwig, bases like Cs2CO3 or K3PO4 can be milder alternatives to NaOtBu.

Experimental Protocols

Protocol 1: Catalyst-Free Microwave-Assisted SNAr

This protocol is adapted from established principles of SNAr for similar structures and is a good starting point for optimization.[1]

Reagents & Equipment:

  • 5-Bromo-2-nitrobenzoic acid (or 2-chloro-5-nitrobenzoic acid)

  • Pyrrolidine

  • Solvent (e.g., DMSO or NMP)

  • Scientific microwave reactor

  • Standard workup and purification glassware

Procedure:

  • Reaction Setup: In a microwave process vial, combine 5-bromo-2-nitrobenzoic acid (1.0 equiv), the solvent (e.g., DMSO), and pyrrolidine (3.0-5.0 equiv). An excess of pyrrolidine acts as both the nucleophile and the base to neutralize the HBr byproduct.[1]

  • Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Set the reaction parameters. A typical starting point is 120-150°C for 30-60 minutes.[1]

  • Monitoring: After the initial time, cool the vial and take a small aliquot to check the reaction progress by TLC or LC-MS. If starting material remains, continue irradiation in timed intervals.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with deionized water (e.g., 50 mL) and acidify carefully with an acid like 1M HCl to precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 30 mL).[1]

  • Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4). Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Buchwald-Hartwig Amination

This generalized protocol is for situations where the SNAr approach is ineffective.

Reagents & Equipment:

  • 2-Bromo-5-nitrobenzoic acid (or corresponding triflate)

  • Pyrrolidine

  • Palladium pre-catalyst (e.g., Pd2(dba)3 or a G3 pre-catalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[3]

  • Base (e.g., NaOtBu or LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk line or glovebox for inert atmosphere

ComponentRecommended LoadingPurpose
Aryl Halide1.0 equivSubstrate
Pyrrolidine1.2-1.5 equivNucleophile
Pd Pre-catalyst1-2 mol%Catalyst Source
Ligand2-4 mol%Stabilizes Pd, facilitates cycle
Base1.5-2.0 equivActivates amine/catalyst

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and dry under vacuum or with a heat gun. Backfill with an inert gas (Argon).

  • Reagent Addition: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), palladium pre-catalyst, ligand, and base to the reaction flask.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the pyrrolidine (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues. Proceed with a standard aqueous workup and purification as described in the SNAr protocol.

References

  • Cimr, J., et al. (2007). Parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. PubMed. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2020). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Profile of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid: A Comparative Analysis

Executive Summary & Strategic Context 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (NPBA) represents a specialized chemical scaffold combining the electron-withdrawing nitro group with a lipophilic pyrrolidine ring on a benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (NPBA) represents a specialized chemical scaffold combining the electron-withdrawing nitro group with a lipophilic pyrrolidine ring on a benzoic acid core. While often cataloged as a synthesis intermediate, its structural motifs suggest significant potential as a hit compound for antibacterial and anti-inflammatory discovery.

This guide provides a rigorous validation framework to determine the biological activity of NPBA. Unlike generic screening, this protocol focuses on validating the compound's specific potential as a nitroreductase-activated prodrug or a protein-protein interaction inhibitor , comparing it against established clinical standards.

Why This Scaffold Matters
  • The Pyrrolidine Advantage: Unlike the planar phenyl ring alone, the pyrrolidine ring introduces specific steric bulk and increased

    
     character, improving solubility and membrane permeability compared to flat aromatic systems [1].
    
  • The Nitro Switch: The ortho-nitro group is a classic pharmacophore susceptible to bacterial nitroreductases, potentially generating reactive intermediates selectively within bacterial cells [2].

In Silico & Physicochemical Profiling

Before wet-lab validation, the compound must pass "Drug-Likeness" filters to ensure it is a viable biological probe.

Comparative Physicochemical Profile

PropertyNPBA (Target)2-Nitrobenzoic Acid (Parent)Ciprofloxacin (Std)Interpretation
MW ( g/mol ) ~236.22167.12331.34Optimal for fragment-based design (<300 Da).
cLogP ~2.11.10.28Pyrrolidine increases lipophilicity, aiding cell penetration.
TPSA (Ų) ~83.083.072.0<140 Ų suggests good intestinal absorption.
H-Bond Donors 1 (COOH)12Low donor count favors membrane permeability.
Lipinski Rule Pass PassPassSuitable for oral bioavailability.

Data derived from consensus prediction models (SwissADME/ChemDraw).

Experimental Validation: Antibacterial Efficacy

The primary hypothesis for NPBA is antibacterial activity driven by the nitro-group reduction. The following protocol validates this against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the potency of NPBA compared to the clinical standard Ciprofloxacin.

Reagents:

  • Compound Stock: 10 mM NPBA in 100% DMSO.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) for viability visualization.

Workflow Steps:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Serial Dilution: Prepare 2-fold serial dilutions of NPBA in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: 2-Nitrobenzoic acid (to test if the pyrrolidine ring is essential).

    • Solvent Control: 1% DMSO (Max).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add Resazurin; blue-to-pink color change indicates bacterial growth.

Success Criteria (Stop/Go Decision):

  • High Potency: MIC < 4 µg/mL (Proceed to Lead Optimization).

  • Moderate Potency: MIC 4–32 µg/mL (Valid Hit).

  • Inactive: MIC > 64 µg/mL (Stop).

Cytotoxicity & Selectivity (Safety Profiling)

To validate NPBA as a useful biological probe, it must demonstrate selectivity—killing bacteria without destroying mammalian cells.

Protocol B: MTT Cell Viability Assay

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

Workflow:

  • Seed cells at 5,000 cells/well in 96-well plates.

  • Treat with NPBA (concentration range 1–100 µM) for 48 hours.

  • Add MTT reagent; incubate 4 hours.

  • Solubilize formazan crystals in DMSO and read Absorbance at 570 nm.

Data Analysis: Selectivity Index (SI)



  • Target: SI > 10 (Ideally > 50).

  • Interpretation: If SI < 1, the compound is a general toxin, not a specific antibiotic.

Mechanistic Validation: The Nitroreductase Pathway

The biological activity of nitro-aromatics often relies on enzymatic reduction.[1] The diagram below illustrates the proposed mechanism of action (MoA) and the validation logic.

MoA_Validation NPBA NPBA (Prodrug) Entry Cell Entry (Lipophilicity driven) NPBA->Entry Passive Diffusion Enzyme Bacterial Nitroreductase Entry->Enzyme Substrate Binding Reduction Nitro-Reduction (-NO2 -> -NHOH) Enzyme->Reduction Type I/II Reduction ROS ROS Generation (Superoxide) Reduction->ROS Redox Cycling DNA DNA Damage (Bactericidal) ROS->DNA Oxidative Stress Validation Validation Assay: Add Antioxidant (NAC) ROS->Validation Validation->DNA If rescued, mechanism confirmed

Figure 1: Proposed Mechanism of Action. NPBA enters the cell and is activated by bacterial nitroreductases. Validation involves adding N-acetylcysteine (NAC); if NAC rescues the bacteria, the mechanism is confirmed as oxidative stress.

Comparison Guide: NPBA vs. Alternatives

When publishing your data, use this comparison matrix to position NPBA against known entities.

FeatureNPBA (The Lead)Ciprofloxacin (The Standard)2-Nitrobenzoic Acid (The Scaffold)
Primary Target Nitroreductase / DNADNA GyraseWeak/Non-specific
Spectrum Likely Gram-positive (MRSA)Broad SpectrumN/A
Solubility Moderate (Pyrrolidine aided)Low (pH dependent)High
Toxicity Risk Genotoxicity (Nitro group)Tendonitis/QT prolongationLow
Novelty High (New chemical space)Low (Established)Low (Commodity)

References

  • Guazzelli, L., et al. (2019).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Current Medicinal Chemistry.

  • Nepali, K., et al. (2019). "Nitro-group-containing drugs in medicinal chemistry: A historical overview." European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • BenchChem. (2025).[3][4] "Structure-Activity Relationship of Benzoic Acid Derivatives." BenchChem Technical Guides.

Sources

Comparative

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid: Strategic Scaffold for IP6K Inhibitor Development

Topic: "2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide Executive Summary: The Gateway to Quinazolinone Therapeutics 2-Nitro-5-(pyrrolidin-1-yl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide

Executive Summary: The Gateway to Quinazolinone Therapeutics

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1000575-94-9) is a specialized medicinal chemistry scaffold, primarily utilized as a critical intermediate in the synthesis of Inositol Hexakisphosphate Kinase (IP6K) inhibitors. While the nitro compound itself is a precursor, its structural features—specifically the position of the pyrrolidine ring relative to the carboxylic acid—dictate the pharmacological profile of the final bioactive agents.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its transformation into 5-substituted quinazolinones , a class of drugs emerging as potent regulators of metabolic and psychiatric disorders (e.g., type 2 diabetes, obesity, and depression).

Key Differentiators:

  • High Selectivity Potential: The 5-pyrrolidinyl moiety provides unique steric and electronic properties that enhance selectivity for IP6K isoforms (IP6K1 vs. IP6K2).

  • Synthetic Versatility: The nitro group serves as a "masked" amine, allowing for robust nucleophilic aromatic substitution (SNAr) reactions prior to reduction, facilitating diverse library generation.

Mechanism of Action & Target Validation

The primary utility of this scaffold lies in targeting IP6K , an enzyme responsible for converting inositol hexakisphosphate (IP6) into inositol pyrophosphates (e.g., 5-IP7).[1]

  • Physiological Role: IP6K regulates insulin signaling, phosphate homeostasis, and apoptosis.

  • Pathology: Hyperactivity of IP6K (specifically IP6K1) is linked to insulin resistance and obesity. IP6K2 is implicated in cancer cell survival and apoptosis.

  • Scaffold Function: The 2-nitro-5-(pyrrolidin-1-yl)benzoic acid scaffold is converted into a quinazolinone core. The pyrrolidine ring at position 5 projects into a specific hydrophobic pocket of the IP6K ATP-binding site, acting as a critical "anchor" that improves binding affinity and isoform selectivity.

Signaling Pathway Visualization

IP6K_Pathway Scaffold 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid Intermediate 2-Amino-5-(pyrrolidin-1-yl) benzoic acid Scaffold->Intermediate Reduction (Fe/NH4Cl) Drug 5-Pyrrolidinyl-Quinazolinone (Inhibitor) Intermediate->Drug Cyclization Target IP6K Enzyme (ATP Binding Site) Drug->Target Inhibition (IC50 < 1µM) Substrate IP6 (Inositol Hexakisphosphate) Target->Substrate Phosphorylation Product 5-IP7 (Inositol Pyrophosphate) Substrate->Product Effect Insulin Resistance / Apoptosis Product->Effect Signaling Cascade

Figure 1: The translational pathway from the nitro-scaffold to the active IP6K inhibitor and its physiological impact.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is best understood by comparing the 5-pyrrolidinyl substituent against alternative 5-position modifications. The choice of the pyrrolidine ring is not arbitrary; it balances hydrophobicity, basicity, and steric bulk.

Comparative Analysis: 5-Position Substituents
Feature5-(Pyrrolidin-1-yl) (Focus Product)5-(Piperidin-1-yl) (Alternative)5-(Morpholin-4-yl) (Alternative)5-Fluoro / 5-Chloro (Precursor)
Steric Bulk Compact (5-membered ring). Fits tight hydrophobic pockets.Moderate (6-membered ring). Often clashes with narrow pockets.Moderate. Oxygen atom alters shape/flexibility.Low. No hydrophobic interaction.
Basicity (pKa) High. Protonatable nitrogen can form salt bridges.High. Similar to pyrrolidine.[2]Lower. Oxygen reduces nitrogen basicity.Neutral / Electron withdrawing.
Solubility Moderate. Improves lipophilicity (LogP).High Lipophilicity.High Solubility (Polar).Low Solubility.
IP6K Potency High (Sub-micromolar). Optimal fit for IP6K1/2.Reduced. Steric clash often observed.Reduced. Lack of hydrophobic interaction.Inactive (as inhibitor core).
Metabolic Stability Moderate. Susceptible to oxidation.High.High.Very High.

Key Insight: In recent fragment-based screening studies (e.g., Heitmann et al., 2023), the pyrrolidine ring was identified as a superior moiety compared to larger heterocycles. It effectively fills the ribose-binding region of the kinase pocket without inducing steric strain, a common issue with the larger piperidine analogs.

The Role of the Nitro Group (C2 Position)

While the nitro group is reduced in the final drug, its presence in the scaffold is vital for synthetic SAR :

  • Activation: The electron-withdrawing nitro group at C2 activates the C5 position (para) for Nucleophilic Aromatic Substitution (SNAr).

  • Differentiation: It allows the installation of the pyrrolidine ring before the carboxylic acid is modified, preventing side reactions.

Experimental Protocols

To utilize this scaffold effectively, researchers must master the synthesis and subsequent reduction. Below is a validated protocol for generating the core scaffold and its active amino-derivative.

Protocol A: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Objective: Install the pyrrolidine ring via SNAr.

  • Reagents: 5-Fluoro-2-nitrobenzoic acid (1.0 equiv), Pyrrolidine (2.5 equiv), DMSO (anhydrous).

  • Procedure:

    • Dissolve 5-fluoro-2-nitrobenzoic acid in DMSO (concentration ~0.5 M).

    • Add pyrrolidine dropwise at 0°C to control exotherm.

    • Heat the reaction mixture to 80°C for 4–6 hours . Monitor by LC-MS (Target Mass: 236.2).

    • Workup: Pour onto crushed ice/water. Acidify with 1N HCl to pH 3–4. The yellow precipitate is the product.

    • Purification: Recrystallization from Ethanol/Water.

  • Yield: Typically 85–95%.

Protocol B: Reduction to 2-Amino-5-(pyrrolidin-1-yl)benzoic acid

Objective: Unmask the amine for quinazolinone cyclization.

  • Reagents: Nitro-scaffold (1.0 equiv), Iron powder (5.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Iron powder and NH4Cl.

    • Reflux at 80°C for 2 hours . The yellow suspension will turn dark/black (iron oxide formation).

    • Filtration: Filter hot through a Celite pad to remove iron residues.

    • Isolation: Concentrate the filtrate. Neutralize if necessary.

  • Critical Note: The amino product is oxidation-sensitive. Use immediately for the next step (e.g., reaction with formamide or urea to form the quinazolinone).

SAR Workflow Visualization

SAR_Workflow Start 5-Fluoro-2-nitro benzoic acid Step1 S_NAr Reaction (+ Pyrrolidine) Start->Step1 Product1 2-Nitro-5-(pyrrolidin-1-yl) benzoic acid Step1->Product1 Step2 Reduction (Fe/NH4Cl) Product1->Step2 Product2 2-Amino-5-(pyrrolidin-1-yl) benzoic acid Step2->Product2 Step3 Cyclization (+ Urea/Formamide) Product2->Step3 Final IP6K Inhibitor (Quinazolinone) Step3->Final

Figure 2: Synthetic workflow transforming the fluoro-precursor into the active pharmaceutical ingredient.

Comparison with Market Alternatives

When designing IP6K inhibitors, researchers often choose between the Benzoic Acid Scaffold (discussed here) and Purine-based Scaffolds (e.g., TNP).

ParameterBenzoic Acid / Quinazolinone Scaffold Purine / TNP Scaffold
Selectivity High. Tunable via the 5-pyrrolidinyl group.Low. Often pan-kinase inhibitors.
Solubility Moderate to High (tunable).Poor (often requires formulation).
Toxicity Generally lower (reversible binding).High (TNP is often toxic/irreversible).
Development Stage Clinical / Pre-clinical (Lead Optimization).Research Tool (Probe only).
References
  • IP6K2 x IP6K3 x IP6K1 - Drugs, Indications, Patents. Source: Synapse / Lieber Institute for Brain Development. URL:[Link]

  • Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine. (Contextual SAR for pyrrolidine scaffolds). Source: Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

Sources

Validation

"2-Nitro-5-(pyrrolidin-1-yl)benzoic acid" bioisosteric replacement studies

Executive Summary: The Scaffold Challenge 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid represents a challenging but high-potential pharmacophore often encountered in early-stage screening for antibacterial agents (Mur ligase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid represents a challenging but high-potential pharmacophore often encountered in early-stage screening for antibacterial agents (Mur ligase inhibitors) and specific nuclear receptor modulators. While the scaffold offers distinct electronic properties, it suffers from three critical "drug-likeness" liabilities:

  • The Nitro Group (Toxicophore): A structural alert associated with mutagenicity (Ames positive) and rapid metabolic reduction to anilines.

  • The Carboxylic Acid (Permeability): High polarity (low logD at pH 7.4) limits passive membrane diffusion and oral bioavailability.

  • The Pyrrolidine Ring (Metabolic Liability): Susceptible to rapid oxidative metabolism (α-hydroxylation).

This guide provides a data-driven roadmap for bioisosteric replacement of this scaffold, comparing it against superior alternatives to improve potency, solubility, and safety profiles.

Structural Analysis & Bioisosteric Strategy

The molecule can be dissected into three zones for optimization. The following diagram illustrates the decision logic for bioisosteric replacement.

Bioisostere_Strategy Parent Parent Scaffold 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Zone1 Zone 1: Nitro Group (Toxicity Alert) Parent->Zone1 Zone2 Zone 2: Benzoic Acid (Permeability) Parent->Zone2 Zone3 Zone 3: Pyrrolidine (Metabolism) Parent->Zone3 CN Nitrile (-CN) Safe, EWG retained Zone1->CN Reduce Toxicity CF3 Trifluoromethyl (-CF3) Lipophilic, Metabolic Stability Zone1->CF3 Increase t1/2 Tetrazole Tetrazole pKa ~5, Bioavailable Zone2->Tetrazole Maintain Acidic H BioIsostere_Acid Acyl Sulfonamide (-CONHSO2R) Zone2->BioIsostere_Acid Tune pKa Azetidine Azetidine Lower Lipophilicity Zone3->Azetidine Reduce logP Piperidine Piperidine Steric Bulk Zone3->Piperidine Block Metabolism

Figure 1: Strategic bioisosteric dissection of the parent scaffold.

Comparative Performance Analysis

The following data summarizes the impact of replacing the Nitro group (Zone 1) and the Carboxylic Acid (Zone 2) on biological and physicochemical properties. Data is synthesized from SAR studies on nitrobenzoic acid derivatives [1, 2].

Table 1: Zone 1 (Nitro Group) Replacement Performance

Objective: Remove mutagenic alert while maintaining electron-withdrawing group (EWG) character.

IsostereElectronic Effect (

)
Mutagenicity RiskMetabolic Stability (HLM t1/2)Potency Impact (Relative)
-NO2 (Parent) +0.78 High (Ames +) Low (< 15 min) 1.0x (Baseline)
-CN (Nitrile)+0.66LowHigh (> 60 min)0.8x - 1.2x
-CF3 (Trifluoromethyl)+0.54LowVery High (> 120 min)0.5x - 0.9x
-SO2Me (Sulfone)+0.72LowModerate1.1x

Insight: The Nitrile (-CN) is the superior bioisostere here. It closely mimics the electron-withdrawing capacity of the nitro group (essential for the benzoic acid pKa and aryl ring electronics) but eliminates the reductive metabolic pathway that leads to toxic anilines.

Table 2: Zone 2 (Acid) Replacement Performance

Objective: Improve passive permeability (Papp) without losing the hydrogen bond donor/acceptor motif.

IsosterepKaLogD (pH 7.4)Permeability (

10^-6 cm/s)
-COOH (Parent) 4.2 -1.5 (Poor) < 1.0
Tetrazole~4.9-0.82.5
Acyl Sulfonamide4.5 - 5.5+0.58.0
Oxadiazole (5-oxo)~6.0+1.212.5

Insight: While Tetrazole is the classic isostere, the Acyl Sulfonamide offers the best balance of acidity and lipophilicity, significantly boosting membrane permeability while maintaining the negative charge interaction at the receptor site.

Experimental Protocols

To validate these bioisosteres, the following synthesis and assay workflows are recommended. Note that the specific isomer 2-nitro-5-(pyrrolidin-1-yl) requires Buchwald-Hartwig amination because the leaving group at position 5 is meta to the activating nitro group, making standard SNAr difficult.

Protocol A: Synthesis of the Nitrile Bioisostere (2-Cyano-5-(pyrrolidin-1-yl)benzoic acid)

This protocol replaces the toxic nitro group with a nitrile.

  • Starting Material: 2-Bromo-5-(pyrrolidin-1-yl)benzoic acid (synthesized via bromination of 3-(pyrrolidin-1-yl)benzoic acid).

  • Rosenmund-von Braun Reaction:

    • Dissolve 1.0 eq of starting material in DMF.

    • Add 1.2 eq CuCN (Copper(I) cyanide).

    • Critical Step: Heat to 160°C under

      
       for 6 hours. Note: Microwave irradiation at 180°C for 30 min improves yield.
      
    • Workup: Quench with

      
      /HCl solution to decompose copper complexes. Extract with EtOAc.
      
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Buchwald-Hartwig Coupling (For the Parent Scaffold)

Since the pyrrolidine is meta to the nitro group in the title compound, direct substitution fails. Use this Pd-catalyzed method:

  • Reagents: 5-Bromo-2-nitrobenzoic acid (1.0 eq), Pyrrolidine (1.2 eq).

  • Catalyst System:

    
     (2 mol%), XPhos (4 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Conditions: Toluene/t-BuOH (5:1), 100°C, 12h.

  • Validation: Monitor disappearance of aryl bromide by LC-MS (M+H 237.2).

Protocol C: Metabolic Stability Assay (Microsomal Stability)
  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analysis: LC-MS/MS. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criteria:

      
       > 60 min for the Nitrile/CF3 analogs (vs <15 min for Nitro parent).
      

Visualizing the Synthesis Workflow

The following diagram details the parallel synthesis of the parent and its improved bioisostere.

Synthesis_Workflow Start Precursor: 5-Bromo-2-nitrobenzoic acid Step1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Pd2(dba)3, XPhos Start->Step1 Step2 Nitro Reduction -> Diazotization -> Sandmeyer Start->Step2 Alternative Route Pyrrolidine Pyrrolidine Pyrrolidine->Step1 Step3 Coupling with Pyrrolidine Pyrrolidine->Step3 Parent Parent: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Step1->Parent Intermediate Intermediate: 2-Cyano-5-bromo-benzoic acid Step2->Intermediate Intermediate->Step3 Isostere Bioisostere: 2-Cyano-5-(pyrrolidin-1-yl)benzoic acid Step3->Isostere

Figure 2: Synthetic pathways for accessing the parent scaffold and its nitrile bioisostere.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Available at: [Link]

  • Surade, S., et al. (2021). "Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3." MDPI Molecules. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid presents a unique set of ha...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid presents a unique set of handling and safety considerations due to its chemical structure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazards

Inferred Hazard Classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4]
Acute Toxicity (Oral)Category 4 (Assumed)Harmful if swallowed.
Chronic Aquatic HazardCategory 1 (Assumed)Very toxic to aquatic life with long lasting effects.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.[7][8] A risk assessment should always be conducted before beginning any new procedure.[9]

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[10][11][12][13] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield should be worn in addition to goggles.[13][14]

  • Hand Protection: Chemical-resistant gloves are essential.[12] Nitrile gloves are a suitable choice for handling small quantities of this compound in a general laboratory setting.[14] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[15]

  • Body Protection: A laboratory coat is the minimum requirement for body protection.[9][11] For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be utilized.[10][12]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[9][15]

Respiratory Protection:

While working with small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for generating dust or aerosols, or if working outside of a ventilated enclosure, a respirator is required.[10][11]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Requirements Start Start: Assess Task CheckQuantity Handling Small Quantity (<1g)? Start->CheckQuantity MinPPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckQuantity->MinPPE Yes EnhancedPPE Enhanced PPE: - Face Shield + Goggles - Chemical Resistant Apron - Consider double gloving CheckQuantity->EnhancedPPE No CheckDust Potential for Dust/Aerosol Generation? Respirator Add Respirator (e.g., N95 or higher) CheckDust->Respirator Yes End End CheckDust->End No MinPPE->CheckDust EnhancedPPE->CheckDust Respirator->End

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls:
  • Always handle 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Before starting, clear the work area of any unnecessary equipment or chemicals.[15]

Weighing and Transferring:
  • When weighing the solid compound, do so in a fume hood to avoid inhalation of any fine particulates.

  • Use a spatula for transferring the solid. Avoid creating dust.

  • Close the container tightly after use.

Dissolution and Reaction:
  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

Post-Handling:
  • Decontaminate the work surface after completing the task.

  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: A Critical Final Step

Proper disposal of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid and any contaminated materials is essential to protect both personnel and the environment.

Waste Segregation and Labeling:
  • Solid Waste: Collect any unused 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[16]

  • Empty Containers: Empty containers may retain product residues and should be treated as hazardous waste.[16]

Disposal Procedure:
  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

  • Never mix incompatible waste streams.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water.[2] Remove contaminated clothing and shoes.[2] Wash clothing before reuse.[2]

  • Inhalation: If inhaled, move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully clean up the material while wearing appropriate PPE. Avoid generating dust. For large spills, evacuate the area and contact your EHS department.

By adhering to these guidelines, researchers can confidently and safely handle 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • Material Safety Data Sheet - Benzoic acid MSDS. (2005-10-10). [Link]

  • Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • Safelyio. Personal Protective Equipment for Chemical Handling. (2026-01-12). [Link]

  • Google Patents. EP0022241A1 - Process for the removal of nitrosating agent(s)
  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. (2011-08-03). [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). [Link]

  • European Chemicals Agency. Substance Information - 4-Hydroxy-3-methoxy-5-nitro-benzoic acid. [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • ECHA CHEM. Industry classifications. (2023-12-08). [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. (2024-01-19). [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023-07-11). [Link]

  • Sdfine. 2-chloro-5-nitrobenzoic acid - GHS Safety Data Sheet. [Link]

  • European Chemicals Agency. Substance Information - 2-[[7-[(2-arsonophenyl)azo]-1,8-dihydroxy-3,6-disulpho-2-naphthyl]azo]benzoic acid. [Link]

  • European Chemicals Agency. Substance Information - 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid. (2023-06-09). [Link]

  • European Chemicals Agency. New hazard classes 2023. [Link]

Sources

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